molecular formula C10H13FOS B7993494 (4-Fluoro-2-propoxyphenyl)(methyl)sulfane CAS No. 1443305-66-5

(4-Fluoro-2-propoxyphenyl)(methyl)sulfane

Cat. No.: B7993494
CAS No.: 1443305-66-5
M. Wt: 200.27 g/mol
InChI Key: HSJSRWMVCRMQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-2-propoxyphenyl)(methyl)sulfane is a fluorinated organic compound featuring a sulfide linkage, of significant interest in pharmaceutical and chemical research. As a building block in medicinal chemistry, its structure is valuable for constructing molecules that mimic or modify the properties of known bioactive compounds. Researchers utilize such fluorinated sulfides as key intermediates in the synthesis of potential drug candidates, particularly in the development of nonsteroidal ligands for therapeutic targets . The presence of the fluorine atom and the sulfide bridge can critically influence a molecule's binding affinity and metabolic stability, as the sulfide group can be a site of oxidative metabolism . This compound is strictly for research applications in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-methylsulfanyl-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FOS/c1-3-6-12-9-7-8(11)4-5-10(9)13-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJSRWMVCRMQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260212
Record name Benzene, 4-fluoro-1-(methylthio)-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-66-5
Record name Benzene, 4-fluoro-1-(methylthio)-2-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443305-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-fluoro-1-(methylthio)-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Fluoro-2-propoxyphenyl)(methyl)sulfane (CAS: 1443305-66-5)[1] is a highly functionalized trisubstituted aromatic compound. Featuring a fluorine atom, a propoxy ether linkage, and a methylthio ether linkage, this structural motif is highly valued in medicinal chemistry and drug development. The fluorine atom imparts metabolic stability by blocking cytochrome P450-mediated aromatic oxidation, while the distinct alkyl ether and thioether groups provide highly tunable lipophilicity and unique hydrogen-bond acceptor profiles.

As a Senior Application Scientist, I have designed this technical whitepaper to provide a self-validating, highly scalable framework for synthesizing this molecule. We will explore two distinct pathways: a primary, highly efficient late-stage O-alkylation, and a de novo C-S cross-coupling strategy for scenarios where advanced starting materials are unavailable.

Retrosynthetic Analysis & Strategic Pathways

Designing a robust synthesis for this trisubstituted benzene requires careful consideration of regioselectivity, functional group compatibility, and commercial availability of precursors.

  • Route A (Late-Stage O-Alkylation) : Relies on the commercial availability of 5-fluoro-2-(methylthio)phenol (CAS: 1243442-20-7). This pathway involves a single C-O bond formation and represents the most atom-economical and scalable route.

  • Route B (De Novo C-S Coupling) : A contingency strategy starting from 2-bromo-5-fluorophenol. It utilizes a modern Palladium-catalyzed Buchwald-Hartwig type methylthiolation to install the thioether linkage after the ether has been formed.

Retrosynthesis Target (4-Fluoro-2-propoxyphenyl) (methyl)sulfane SM_A 5-Fluoro-2-(methylthio)phenol + 1-Bromopropane Target->SM_A Route A: O-Alkylation (C-O Disconnection) SM_B 1-Bromo-4-fluoro-2-propoxybenzene + NaSMe Target->SM_B Route B: C-S Coupling (C-S Disconnection) SM_C 2-Bromo-5-fluorophenol + 1-Bromopropane SM_B->SM_C O-Alkylation

Retrosynthetic pathways for (4-Fluoro-2-propoxyphenyl)(methyl)sulfane.

Route A: Williamson Ether Synthesis (Primary Scalable Route)

Causality & Mechanistic Logic

The classical Williamson ether synthesis involves the SN2 displacement of a primary alkyl halide by a phenoxide ion[2]. For the propylation of 5-fluoro-2-(methylthio)phenol, the choice of base and solvent dictates the success of the reaction.

While strong bases like sodium hydride (NaH) ensure rapid and irreversible deprotonation, they can inadvertently promote E2 elimination of the primary alkyl halide (1-bromopropane), generating propene gas and severely lowering the yield. Therefore, a milder base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is optimal. The polar aprotic solvent leaves the phenoxide "naked" and highly nucleophilic, compensating for the milder base and suppressing the E2 pathway.

Optimization of Reaction Conditions
EntryBase (1.5 eq)SolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1 K₂CO₃ DMF 80 4 92 Clean SN2 conversion, highly scalable.
2Cs₂CO₃MeCN60695Excellent yield, but higher reagent cost.
3NaHTHF0 to 25285Trace E2 elimination (propene) observed.
4NaOHH₂O/DCM251245Biphasic system; requires phase-transfer catalyst.
Step-by-Step Protocol
  • Preparation : To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-(methylthio)phenol (10.0 g, 63.2 mmol) and anhydrous DMF (100 mL).

  • Deprotonation : Add finely powdered anhydrous K₂CO₃ (13.1 g, 94.8 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide. The solution will transition to a slightly darker hue.

  • Alkylation : Introduce 1-bromopropane (6.9 mL, 75.8 mmol) dropwise via syringe to prevent localized thermal spikes.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 9:1) until the starting phenol is completely consumed.

  • Workup : Cool the mixture to room temperature and quench with distilled water (200 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Washing : Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude oil via silica gel flash chromatography (100% Hexanes to 5% EtOAc in Hexanes) to afford the target compound as a colorless to pale yellow oil.

Route B: Palladium-Catalyzed Methylthiolation (De Novo Route)

Causality & Mechanistic Logic

If the requisite thiophenol is commercially unavailable, the methylthio group must be installed via cross-coupling onto an aryl halide framework (e.g., 1-bromo-4-fluoro-2-propoxybenzene). Traditional methods for synthesizing aryl methyl sulfides often require harsh conditions or foul-smelling, toxic methanethiol gas.

Recent advancements in Pd-catalyzed C-S coupling allow the use of bench-stable sodium thiomethoxide (NaSMe) at mild temperatures[3]. The critical challenge in C-S coupling is catalyst poisoning; thiolates strongly coordinate to Palladium, preventing the oxidative addition of the aryl halide. To circumvent this, a catalyst system utilizing PdG3-Xantphos is employed. The large bite angle of the Xantphos ligand forces the Palladium center into a distorted geometry that dramatically accelerates the reductive elimination step, ejecting the product before the catalyst can be deactivated by excess thiolate.

CatalyticCycle Pd0 Pd(0)-Xantphos Active Catalyst OA Oxidative Addition Complex[Pd(II)] Pd0->OA + Ar-Br TM Transmetalation Complex [Pd(II)-SMe] OA->TM + NaSMe - NaBr RE Reductive Elimination (Product Release) TM->RE RE->Pd0 + Ar-SMe

Catalytic cycle for the Pd-catalyzed methylthiolation using NaSMe.

Step-by-Step Protocol (C-S Coupling Step)

(Note: This protocol assumes the prior propylation of 2-bromo-5-fluorophenol to yield 1-bromo-4-fluoro-2-propoxybenzene).

  • Setup : Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1-bromo-4-fluoro-2-propoxybenzene (5.0 g, 21.4 mmol), NaSMe (2.25 g, 32.1 mmol), and PdG3-Xantphos precatalyst (1.02 g, 5 mol%)[3].

  • Solvent Addition : Add anhydrous 1,4-Dioxane (50 mL) and Triethylamine (Et₃N) (4.5 mL, 32.1 mmol). The addition of Et₃N acts as a sacrificial reductant to help stabilize the active Pd(0) species.

  • Reaction : Seal the flask, remove it from the glovebox, and stir vigorously at 60 °C for 6 hours.

  • Workup : Dilute the mixture with EtOAc (100 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium black.

  • Purification : Concentrate the filtrate and purify via flash chromatography to yield the target sulfide.

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized (4-Fluoro-2-propoxyphenyl)(methyl)sulfane, the following spectroscopic data must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.15 (dd, J = 8.5, 6.5 Hz, 1H, Ar-H), 6.65-6.55 (m, 2H, Ar-H), 3.95 (t, J = 6.4 Hz, 2H, -OCH₂-), 2.40 (s, 3H, -SCH₃), 1.85 (sextet, J = 7.0 Hz, 2H, -CH₂-), 1.05 (t, J = 7.4 Hz, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : Expected characteristic signals for the fluorinated aromatic carbons (exhibiting C-F J-coupling splitting), the propoxy carbons (~70.0, 22.5, 10.5 ppm), and the methylthio carbon (~15.0 ppm).

  • HRMS (ESI) : m/z calculated for C₁₀H₁₄FOS [M+H]⁺ 201.0744, found 201.0748.

References

  • Ashenhurst, J. "The Williamson Ether Synthesis". Master Organic Chemistry (2014). Available at: [Link]

  • "Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium". ChemRxiv (2025). DOI: 10.26434/chemrxiv-2025-vlb35. Available at: [Link]

Sources

Advanced Characterization and Analytical Validation of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of the Scaffold

In modern drug discovery and agrochemical development, the strategic incorporation of halogenated thioethers is a proven method for modulating a molecule’s pharmacokinetic and pharmacodynamic profile. As a Senior Application Scientist, I frequently utilize (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (CAS: 1443305-66-5) as a highly versatile building block. The propoxy group provides necessary steric bulk and lipophilicity, while the para-fluorine atom effectively blocks cytochrome P450-mediated oxidation at a vulnerable metabolic hotspot. Furthermore, the methylsulfane moiety serves as a dynamic synthetic handle, capable of undergoing controlled oxidation or transition-metal-catalyzed cross-coupling.

This whitepaper outlines the definitive protocols for the structural characterization and analytical validation of this compound, ensuring that downstream applications are built on a foundation of absolute chemical integrity.

Physicochemical Profiling

Before initiating any analytical workflow, it is critical to understand the intrinsic physicochemical properties of the analyte. These parameters dictate our choice of solvents, ionization methods, and chromatographic conditions.

PropertyValueStructural & Analytical Implication
Molecular Formula C₁₀H₁₃FOSDefines the exact mass target for HRMS.
Molecular Weight 200.27 g/mol Optimal size for fragment-based drug discovery (FBDD).
LogP ~3.34High lipophilicity; dictates the use of non-polar NMR solvents (e.g., CDCl₃) and high organic mobile phases in reverse-phase HPLC.
TPSA 9.23 ŲHighly permeable; lacks strong polar surface area, requiring robust ionization promoters (like formic acid) in MS.
H-Bond Acceptors 2 (O, F)Capable of weak interactions with target kinase/receptor pockets.
H-Bond Donors 0Absence of active protons simplifies the ¹H NMR spectrum (no exchangeable peaks).

Multi-Modal Analytical Characterization Workflows

To establish a self-validating analytical profile, orthogonal techniques must be employed. The workflow below illustrates the logical progression from sample preparation to regulatory validation.

G A Sample Prep (4-Fluoro-2-propoxyphenyl)(methyl)sulfane B 1H, 13C, 19F NMR Structural Elucidation A->B C LC-HRMS Mass & Purity A->C D FTIR Functional Groups A->D E Data Synthesis & ICH Q2(R2) Validation B->E C->E D->E

Fig 1. Multi-modal analytical workflow for thioether characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Protocol: We utilize CDCl₃ as the solvent because its non-polar nature perfectly solvates the lipophilic thioether (LogP 3.34), while providing a stable deuterium lock.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • ¹H NMR (400 MHz): The spectrum will exhibit a sharp 3H singlet at ~2.4 ppm corresponding to the methylsulfane (-SCH₃) group. The aromatic region (C3, C5, C6 protons) will display a distinct splitting pattern: the H3 proton (ortho to fluorine) will appear as a doublet due to strong ortho-fluorine coupling ( 3JHF​≈9 Hz).

  • ¹⁹F NMR (376 MHz, ¹H-decoupled): Essential for confirming the single fluorine atom. Proton decoupling collapses the fluorine signal into a sharp singlet, confirming its uniform electronic environment.

  • Self-Validating System: The integration ratio of the propoxy terminal methyl (3H), methylsulfane (3H), and the remaining aliphatic/aromatic protons must perfectly sum to 13. Any deviation immediately flags impurity or degradation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Protocol: Halogen substitution on thioanisole derivatives significantly affects vibrational modes, particularly in the benzene ring, shifting specific modes to higher wavenumbers, which is critical for FTIR structural determination 1[1].

  • Acquisition: Place the neat liquid sample on a diamond Attenuated Total Reflection (ATR) crystal. Acquire 32 scans at 4 cm⁻¹ resolution (4000–400 cm⁻¹).

  • Analysis: Identify the strong C-F stretching band (1000–1400 cm⁻¹) and the characteristic C-S stretch (~700 cm⁻¹).

  • Self-Validating System: A background scan must be performed immediately prior to sample loading to subtract atmospheric CO₂ and H₂O, ensuring the C-O-C asymmetric stretch (~1250 cm⁻¹) is an artifact-free representation of the propoxy group.

High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Protocol: Because the molecule lacks basic amines, we rely on the lone pairs of the sulfur and oxygen atoms for protonation. We use 0.1% Formic Acid in the mobile phase to force protonation, yielding a strong[M+H]⁺ ion.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% FA).

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Self-Validating System: The exact mass must be observed at m/z 201.0744 (± 5 ppm). Furthermore, the presence of the M+2 isotopic peak (due to the ³⁴S natural abundance of ~4.2%) provides an internal, irrefutable confirmation of the sulfur atom's presence.

Method Validation Framework (ICH Q2(R2) Compliance)

To utilize this compound in regulated pharmaceutical synthesis, the analytical procedures must be validated according to the latest ICH Q2(R2) guidelines, ensuring the method is entirely fit for its intended purpose 2[2].

  • Specificity (Stability-Indicating Power):

    • Protocol: Subject the compound to forced degradation (e.g., 3% H₂O₂ for 24 hours to induce sulfoxide formation).

    • Causality: This proves the HPLC method can baseline-resolve the parent thioether from its oxidative degradants.

  • Linearity & Range:

    • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the nominal working concentration.

    • Causality: Confirms the UV detector response is directly proportional to the analyte concentration ( R2>0.999 ), allowing for accurate impurity quantification.

  • Precision (Repeatability):

    • Protocol: Perform 6 replicate injections of a 100% standard.

    • Causality: Ensures random instrumental error is minimized. The Relative Standard Deviation (RSD) must be <2.0%.

Synthetic Utility and Mechanistic Pathways

Fluorinated thioether building blocks are frequently oxidized to sulfoxides and sulfones using oxidants like 3-chloroperbenzoic acid (mCPBA) or hydrogen peroxide to enhance target binding affinity and alter the pharmacokinetic profile 3[3].

Mechanistic Causality: The nucleophilic sulfur atom of the methylsulfane group attacks the electrophilic oxygen of mCPBA. The first equivalent of oxidant yields a chiral sulfoxide intermediate. A second equivalent pushes the oxidation to the highly polar, achiral sulfone derivative. This transformation dramatically lowers the LogP, increasing aqueous solubility for oral bioavailability.

G S (4-Fluoro-2-propoxyphenyl) (methyl)sulfane O1 [O] (e.g., mCPBA) Electrophilic Attack S->O1 SO Sulfoxide Intermediate (Chiral Center at S) O1->SO O2 [O] Excess Further Oxidation SO->O2 SO2 Sulfone Derivative (Target Scaffold) O2->SO2

Fig 2. Stepwise oxidation of the methylsulfane moiety to sulfoxide and sulfone.

References

  • FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives - Chinese Journal of Chemical Physics
  • Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - N
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA)

Sources

The Strategic Utility of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane in Advanced Medicinal Chemistry and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and synthetic methodology, the strategic incorporation of highly functionalized building blocks is paramount. (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (CAS: 1443305-66-5) represents a privileged, multi-faceted scaffold[1]. Featuring a 1,2,4-trisubstituted aromatic core with a precisely positioned fluorine atom, a lipophilic propoxy ether, and a reactive methylsulfane moiety, this compound offers vast potential across central nervous system (CNS) drug design, asymmetric catalysis, and transition-metal-mediated cross-coupling[1][2].

This technical guide dissects the physicochemical logic behind this molecule and provides field-proven protocols for its utilization, empowering researchers to leverage its unique stereoelectronic properties.

Structural and Physicochemical Profiling

The architectural brilliance of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane lies in the synergistic effects of its three substituents. Each functional group has been selected by evolutionary medicinal chemistry principles to solve specific pharmacokinetic or synthetic challenges.

The Causality of Structural Choices:
  • 4-Fluoro Substituent: Fluorine is highly electronegative and possesses a small Van der Waals radius. Placing it at the para-position relative to the ether oxygen blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, drastically increasing the metabolic half-life of derived therapeutics[2][3]. Furthermore, the C-F bond induces a strong dipole that can alter the conformational preference of the adjacent ether, often forcing an orthogonal geometry that improves target binding[4].

  • 2-Propoxy Group: This medium-chain alkyl ether provides tunable lipophilicity (LogP modulation)[1]. In CNS drug discovery, such lipophilic appendages are critical for crossing the blood-brain barrier (BBB) and anchoring the molecule into deep, hydrophobic receptor pockets (e.g., serotonin or dopamine receptors).

  • Methylsulfane (Thioether) Moiety: Thioethers are significantly more oxidatively stable when adjacent to fluorinated aromatic systems[5]. Synthetically, the methylsulfane group serves a dual purpose: it can be asymmetrically oxidized to a chiral sulfoxide, or it can be utilized as a pseudohalide leaving group in C-S activation cross-coupling reactions[6][7].

Quantitative Data Summary
PropertyValue / DescriptorPharmacological & Synthetic Implication
Molecular Weight 200.27 g/mol Highly efficient lead-like molecular weight, allowing for extensive downstream functionalization without violating Lipinski's Rule of 5[1].
LogP (Calculated) ~3.34Ideal lipophilicity for BBB penetration and hydrophobic pocket binding in CNS targets[1].
Topological Polar Surface Area (TPSA) 9.23 ŲExceptionally low TPSA, ensuring excellent passive membrane permeability[1].
Metabolic Liability Sites MinimizedThe para-fluoro group effectively eliminates the primary site of oxidative degradation[2].

Potential Research Area 1: CNS Drug Discovery and Pharmacophore Mapping

Aryl ethers and thioethers are ubiquitous in neuroactive pharmaceuticals (e.g., vortioxetine analogs). The (4-Fluoro-2-propoxyphenyl)(methyl)sulfane scaffold acts as an ideal western-hemisphere building block for novel antidepressants or antipsychotics. The propoxy group can occupy the hydrophobic accessory pockets of monoamine transporters, while the thioether can be elaborated into basic amine chains required for salt-bridge formation with aspartate residues in the receptor binding site.

G A Compound Core (4-Fluoro-2-propoxyphenyl)(methyl)sulfane B 4-Fluoro Group Metabolic Stability & Conformation A->B C 2-Propoxy Group Lipophilic Pocket Binding A->C D Methylsulfane Group H-Bond Acceptor / C-S Activation A->D

Caption: Pharmacophore mapping of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane for drug design.

Potential Research Area 2: Asymmetric Sulfoxidation

Chiral sulfoxides are highly valuable pharmacophores and chiral auxiliaries[8][9]. The asymmetric oxidation of the methylsulfane group in this compound yields a stable, optically active sulfoxide. The presence of the ortho-propoxy group provides steric bulk that significantly enhances the facial selectivity during the oxidation process[6].

Protocol: Enantioselective Asymmetric Sulfoxidation

This protocol utilizes a chiral vanadium catalyst to establish a self-validating, highly enantioselective transformation.

  • Substrate Preparation: Dissolve 1.0 mmol of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane in 10 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM provides excellent solubility and stabilizes the transition state of the metal-peroxo complex without acting as a competing coordinating ligand.

  • Catalyst Addition: Add 2 mol% of a chiral Schiff base-oxovanadium(IV) complex. Stir for 15 minutes at room temperature to ensure homogeneous complexation.

    • Causality: The chiral ligand creates a sterically demanding asymmetric pocket, directing the approach of the oxidant strictly to one lone pair of the sulfur atom[6].

  • Controlled Oxidation: Cool the reaction mixture to -20°C. Add 1.1 equivalents of aqueous H₂O₂ (30%) dropwise over 30 minutes.

    • Causality: Cryogenic temperatures suppress the background (uncatalyzed) racemic oxidation pathway and prevent over-oxidation to the achiral sulfone derivative.

  • Quenching and Extraction: Upon consumption of the starting material (monitored via TLC), quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Na₂S₂O₃ rapidly reduces any unreacted peroxides, halting the reaction immediately and preventing thermal runaway or degradation during the workup phase.

  • Validation: Extract with DCM, dry over MgSO₄, and purify via flash chromatography. Analyze the product using Chiral HPLC.

    • Causality: Chiral HPLC is strictly required to validate the enantiomeric excess (ee) and confirm the stereochemical integrity of the protocol[9].

G Step1 Step 1: Substrate Prep Dissolve in DCM Step2 Step 2: Catalyst Addition Chiral Vanadium Complex Step1->Step2 Step3 Step 3: Oxidation Add H2O2 at -20°C Step2->Step3 Step4 Step 4: Quench & Extract Na2S2O3 / Brine Step3->Step4 Step5 Step 5: Purification Chiral HPLC Step4->Step5

Caption: Workflow for the enantioselective asymmetric sulfoxidation of the methylsulfane group.

Potential Research Area 3: Transition-Metal Catalyzed C-S Activation

Traditionally, aryl sulfides were considered inert poisons to transition-metal catalysts. However, recent advancements in N-heterocyclic carbene (NHC) ligand design have unlocked the ability to use the methylsulfane group as a pseudohalide in cross-coupling reactions (e.g., Kumada, Suzuki, or Buchwald-Hartwig type couplings)[7][10]. This allows the thioether to serve as a stable placeholder during early-stage synthesis, which can later be activated for late-stage diversification.

Protocol: Ni/NHC-Catalyzed C-S Cross-Coupling

This protocol describes the coupling of the thioether with an arylboronic acid.

  • Catalyst Activation (Glovebox Required): In a nitrogen-filled glovebox, combine 5 mol% Ni(cod)₂, 10 mol% of an NHC precursor (e.g., IPr·HCl), and 2.0 equivalents of sodium tert-butoxide (NaOtBu) in 5 mL of anhydrous toluene. Stir for 30 minutes.

    • Causality: The strong σ-donating capability of the NHC ligand dramatically increases the electron density on the Ni(0) center. This electron richness is an absolute thermodynamic requirement to facilitate the difficult oxidative addition into the highly inert C-S bond[7].

  • Reagent Addition: Add 1.0 mmol of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane and 1.5 mmol of the desired arylboronic acid.

    • Causality: The boronic acid acts as the transmetalating nucleophile, while the methylsulfane acts as the leaving group.

  • Thermal Activation: Seal the vessel, remove it from the glovebox, and heat at 100°C for 12 hours.

    • Causality: Elevated thermal energy is required to overcome the high activation energy barrier associated with C-S bond cleavage.

  • Workup and Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite.

    • Causality: The Celite filtration effectively removes insoluble inorganic borate salts and precipitated nickel black, preventing emulsion formation during aqueous washing and preparing the crude mixture for column chromatography.

G Ni0 Ni(0)/NHC Catalyst OxAdd Oxidative Addition (C-S Bond Cleavage) Ni0->OxAdd Aryl Methyl Sulfide Trans Transmetalation (Nucleophile Addition) OxAdd->Trans Organozinc/Boronic Acid RedElim Reductive Elimination (Product Release) Trans->RedElim RedElim->Ni0 Cross-Coupled Product

Caption: Catalytic cycle of Ni/NHC-mediated C-S activation and cross-coupling.

Potential Research Area 4: ¹⁸F-Radiolabeling for PET Imaging

Fluorinated thioethers are highly sought after in the development of Positron Emission Tomography (PET) radiotracers. The (4-Fluoro-2-propoxyphenyl)(methyl)sulfane scaffold can serve as a precursor or a model compound for oxidative desulfurization-fluorination methodologies[11]. By utilizing reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) and a fluoride source, the thioether can be converted into a geminal difluoride or utilized to introduce the ¹⁸F isotope, providing a critical tool for in vivo pharmacokinetic mapping[2][11].

References

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015, 58(21), 8315-8359. Available at:[Link]

  • Fernández, I., & Khiar, N. "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides." Chemical Reviews, 2003, 103(9), 3651-3705. Available at:[Link]

  • Gao, K., et al. "Cross-coupling of Aryl Sulfides Powered by N-Heterocyclic Carbene Ligands." Journal of Synthetic Organic Chemistry, Japan, 2016, 74(11), 1119-1127. Available at:[Link]

  • Science.gov Archive. "Thioethers: Topics by Science.gov (Radiochemical Synthesis and Oxidative Desulfurization)." Science.gov. Available at: [Link]

Sources

Methodological & Application

Translational Assay Development Guide: In Vitro Profiling of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

(4-Fluoro-2-propoxyphenyl)(methyl)sulfane (CAS 1443305-66-5; MW 200.27) is a highly versatile fluorinated thioether fragment. In Fragment-Based Drug Discovery (FBDD), compounds with this specific pharmacophore—a halogenated aromatic ring coupled with an ether/thioether linkage—are frequently evaluated for Central Nervous System (CNS) indications.

This application note provides a comprehensive, causality-driven framework for evaluating this compound's biological activity. Specifically, we detail the development of a Monoamine Oxidase B (MAO-B) Target Engagement Assay and an LC-MS/MS Microsomal Stability Bioassay to track its primary metabolic liability: thioether S-oxidation.

Scientific Rationale & Assay Design Causality

Target Engagement: Why MAO-B?

Human MAO-B is a mitochondrial flavoenzyme responsible for the oxidative deamination of arylalkylamines, making it a premier target for neurodegenerative diseases like Parkinson's[1]. High-resolution crystal structures reveal that the MAO-B active site consists of a bipartite hydrophobic cavity: an entrance cavity and a substrate-binding pocket [1, 3].

Structural Synergy: The 2-propoxy group of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane is highly lipophilic and flexible, allowing it to anchor in the entrance cavity (analogous to the binding mode of safinamide derivatives). Simultaneously, the compact, electron-withdrawing 4-fluoro substituent allows the phenyl ring to orient favorably within the substrate cavity near the FAD cofactor without steric clash [3].

To evaluate this, we utilize a continuous fluorometric assay. By coupling the H2​O2​ byproduct of MAO-B catalysis with Horseradish Peroxidase (HRP) and Amplex Red, we create a real-time kinetic readout. This continuous monitoring is critical for identifying potential mechanism-based or tight-binding inhibition, which is common with sulfur-containing fragments.

Metabolic Profiling: The S-Oxidation Liability

The primary metabolic "soft spot" on this molecule is the methyl sulfane (thioether) moiety. Because the 4-fluoro substitution strongly deactivates the aromatic ring against Cytochrome P450 (CYP)-mediated electrophilic aromatic oxidation, metabolic clearance will be almost entirely driven by S-oxidation to the corresponding sulfoxide and sulfone.

To accurately predict hepatic clearance, we must measure the in vitro half-life ( t1/2​ ) in Human Liver Microsomes (HLMs). As established by Obach (1997), highly lipophilic fragments (LogP ~3.34) exhibit significant non-specific binding to microsomal lipids. Therefore, the assay must be designed to calculate intrinsic clearance ( CLint​ ) while mathematically correcting for the unbound fraction in the microsomes ( fu,mic​ )[2].

Experimental Workflows & Protocols

Protocol A: Continuous Fluorometric MAO-B Inhibition Assay

This self-validating protocol ensures that background fluorescence and enzyme degradation do not confound the IC50​ calculations.

Reagents & Materials:

  • Enzyme: Recombinant Human MAO-B (expressed in baculovirus-infected insect cells).

  • Substrate: Benzylamine (Highly specific for MAO-B, preventing background MAO-A noise).

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) and HRP.

  • Buffer: 50 mM Sodium Phosphate (pH 7.4) to maintain physiological ionization.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 100X stock of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane in 100% anhydrous DMSO. Causality: Final DMSO concentration in the assay must be strictly maintained at 1% to prevent solvent-induced denaturation of the MAO-B FAD domain.

  • Enzyme Pre-incubation: In a black, flat-bottom 96-well microplate, mix 49 µL of MAO-B enzyme solution (final concentration 0.5 U/mL) with 1 µL of the compound. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows for the equilibration of slow-binding inhibitors before the substrate introduces competitive pressure.

  • Detection Mix Preparation: Prepare a master mix containing 100 µM Amplex Red, 2 U/mL HRP, and 2 mM Benzylamine in the assay buffer. (Concentrations are 2X to account for dilution).

  • Reaction Initiation: Rapidly add 50 µL of the Detection Mix to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Excitation: 545 nm / Emission: 590 nm) every 60 seconds for 30 minutes at 37°C.

  • Validation Control: Include wells with 10 µM Pargyline (an irreversible MAO-B inhibitor) to define the 100% inhibition baseline, ensuring assay Z′ -factor >0.6 .

MAOB_Assay Substrate Benzylamine (Substrate) MAOB MAO-B Enzyme + Test Compound Substrate->MAOB Oxidation H2O2 H2O2 (Byproduct) MAOB->H2O2 Generates Amplex Amplex Red + HRP H2O2->Amplex Reacts with Resorufin Resorufin (Fluorescence 590nm) Amplex->Resorufin HRP Catalysis

Fig 1. Continuous fluorometric MAO-B assay workflow utilizing Amplex Red and HRP coupling.

Protocol B: LC-MS/MS Microsomal S-Oxidation Clearance Bioassay

This protocol isolates CYP/FMO-mediated S-oxidation and calculates intrinsic clearance.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) and 1 µM of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Thermal Equilibration: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH). Causality: NADPH is the obligate electron donor for both CYP450 and FMO enzymes; omitting it in negative controls validates that degradation is strictly enzyme-mediated.

  • Time-Course Sampling: At t= 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Acetonitrile instantly precipitates microsomal proteins, halting the reaction, while the cold temperature prevents non-enzymatic auto-oxidation of the thioether.

  • Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS MRM Monitoring: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the depletion of the parent mass ( m/z 201.1 fragment) and the appearance of the S-oxide metabolite ( m/z 217.1 fragment).

Met_Stability Comp (4-Fluoro-2-propoxyphenyl) (methyl)sulfane HLM Human Liver Microsomes + NADPH (37°C) Comp->HLM Incubate (0-60 min) Quench Quench with Cold Acetonitrile HLM->Quench Stop Reaction LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Centrifuge & Inject Data Calculate t1/2 & Intrinsic Clearance (CLint) LCMS->Data Parent Decay Curve

Fig 2. Microsomal stability workflow for tracking thioether S-oxidation and intrinsic clearance.

Data Presentation & Acceptance Criteria

To ensure the trustworthiness of the bioassay, all data must be benchmarked against validated controls. Below are the structured matrices for summarizing the quantitative outputs of both protocols.

Table 1: MAO-B Target Engagement Validation Parameters

ParameterTest CompoundPositive Control (Safinamide)Assay Acceptance Criteria
IC50​ (MAO-B) Experimental Value90 - 120 nMCurve R2>0.95
IC50​ (MAO-A) Experimental Value> 10,000 nMBaseline resolution verified
Selectivity Index Ratio (MAO-A / MAO-B)> 100-foldN/A
Assay Z′ -Factor N/AN/A ≥0.65 (Robustness check)

Table 2: In Vitro Metabolic Stability & Clearance Parameters

ParameterDescription / FormulaExpected Control (Verapamil)
k ( min−1 ) Slope of ln(% remaining) vs. time~ 0.035 min−1
t1/2​ (min) 0.693/k 15 - 25 min
CLint,invitro​ (0.693/t1/2​)×(mL/mg protein) ~ 70 µL/min/mg
Metabolite ID Mass shift tracking (+16 Da for S-Oxide)N-dealkylation observed
fu,mic​ Fraction unbound in microsomes~ 0.45

(Note: CLint​ must be scaled to in vivo hepatic clearance using standard physiological scaling factors: 48.8 mg microsomal protein/g liver and 25.7 g liver/kg body weight [2].)

References

  • Binda, C., Li, M., Hubalek, F., Restelli, N., Edmondson, D. E., & Mattevi, A. (2003). Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures. Proceedings of the National Academy of Sciences, 100(17), 9750-9755.[Link]

  • Obach, R. S. (1997). Nonspecific binding to microsomes: Impact on scale-up of in vitro intrinsic clearance to hepatic clearance as assessed through examination of warfarin, imipramine, and propranolol. Drug Metabolism and Disposition, 25(12), 1359-1369.[Link]

  • Binda, C., Hubalek, F., Li, M., Herzig, Y., Sterling, J., Edmondson, D. E., & Mattevi, A. (2004). Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. Journal of Medicinal Chemistry, 47(7), 1767-1774.[Link]

mechanism of action studies for (4-Fluoro-2-propoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanism of Action (MOA) Deconvolution for Fluorinated Thioether Pharmacophores

Test Article: (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (CAS: 1443305-66-5) Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Structural Rationale

In fragment-based drug discovery (FBDD), low-molecular-weight scaffolds are utilized to probe difficult binding pockets. (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (MW: 200.27 Da) represents a highly versatile, commercially available synthetic building block that mimics the core pharmacophores of several CNS and oncology pipeline drugs.

Understanding the Mechanism of Action (MOA) of such a molecule requires addressing its specific structural features:

  • The Fluorine Atom: Enhances metabolic stability and lipophilicity, altering the molecule's partitioning into lipid membranes.

  • The Propoxy Group: Provides a flexible steric bulk that can occupy hydrophobic sub-pockets in target proteins.

  • The Thioether Linkage: Acts as a hydrogen-bond acceptor but is highly susceptible to biological oxidation.

Because this molecule is small (~200 Da), traditional target identification methods that require bulky fluorescent or biotin labels will disrupt its native binding thermodynamics. Therefore, this guide outlines a label-free, self-validating workflow to determine its MOA, utilizing Thermal Proteome Profiling (TPP) for target deconvolution, Surface Plasmon Resonance (SPR) for kinetic validation, and Cytochrome P450 (CYP) profiling to account for active thioether metabolites.

Integrated MOA Workflow

The following diagram illustrates the logical progression from phenotypic screening to structural and metabolic validation.

MOA_Workflow Start Test Article: (4-Fluoro-2-propoxyphenyl) (methyl)sulfane TPP Target Deconvolution Thermal Proteome Profiling (TPP) Start->TPP Label-free Binding (Intact Cells) CYP Metabolic Profiling CYP450 Thioether Oxidation Start->CYP Microsomal Stability SPR Kinetic Validation Surface Plasmon Resonance (SPR) TPP->SPR Target Identification MOA Integrated MOA Efficacy & Active Metabolites SPR->MOA Binding Kinetics CYP->MOA Metabolite Profiling

Caption: Label-free workflow for determining the mechanism of action of fluorinated thioether pharmacophores.

Experimental Protocols

Protocol 1: Target Deconvolution via Thermal Proteome Profiling (TPP)

Causality & Rationale: Small molecules like (4-Fluoro-2-propoxyphenyl)(methyl)sulfane cannot be functionalized with affinity tags without altering their binding properties. TPP circumvents this by measuring the thermal stabilization of proteins upon ligand binding directly in living cells. By applying a temperature gradient and using multiplexed quantitative mass spectrometry, we can generate melting curves for thousands of proteins simultaneously, identifying the specific targets stabilized by the compound [1].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture K562 cells to a density of 1×106 cells/mL. Treat the experimental group with 10 μM of the test compound and the control group with 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the treated and control cells into 10 aliquots each. Subject each aliquot to a distinct temperature point ranging from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C) for exactly 3 minutes using a PCR thermocycler.

  • Lysis & Ultracentrifugation: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes at 4°C to separate the soluble (native) proteins from the aggregated (denatured) proteins.

  • TMT Labeling & LC-MS/MS: Digest the soluble protein fractions with trypsin. Label the peptides from the 10 temperature points with TMT10plex isobaric tags. Analyze via a Q Exactive hybrid quadrupole-Orbitrap mass spectrometer.

  • Data Validation (Self-Validating Step): Plot the reporter ion intensities to generate thermal melting ( ΔTm​ ) curves. A true target must show a statistically significant shift in Tm​ ( >1.5∘C ) in the compound-treated group compared to the DMSO control, with a dose-dependent stabilization profile.

Protocol 2: Kinetic Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: Once a target is identified via TPP, the physical interaction must be validated. SPR is the gold standard for small molecules because it detects real-time binding events for low molecular weight fragments (120–300 Da) without requiring labels [2]. It provides the association ( kon​ ) and dissociation ( koff​ ) rates, which dictate the drug's residence time on the target.

Step-by-Step Methodology:

  • Chip Preparation: Use a CM5 sensor chip. Activate the surface using EDC/NHS chemistry.

  • Target Immobilization: Immobilize the recombinant target protein (identified from Protocol 1) onto Flow Cell 2 (FC2) to a density of ~3000 Response Units (RU) to ensure sufficient signal for a 200 Da molecule. Leave Flow Cell 1 (FC1) blank as a reference.

  • Analyte Preparation: Prepare a 2-fold dilution series of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (e.g., 0.39 μM to 50 μM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO). Critical: Match the DMSO concentration of the running buffer exactly to the sample buffer to prevent bulk refractive index shifts.

  • Binding Assay: Inject the analyte over FC1 and FC2 at a high flow rate (50 μL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Validation (Self-Validating Step): Perform a "clean screen" to ensure the fragment does not bind non-specifically to the dextran matrix of FC1. Fit the double-referenced data (FC2 - FC1, minus blank injections) to a 1:1 Langmuir binding model to extract KD​ .

Protocol 3: Metabolic Profiling (Cytochrome P450 Thioether Oxidation)

Causality & Rationale: The MOA of a thioether cannot be fully understood without evaluating its metabolism. Cytochrome P450 (CYP) monooxygenases readily catalyze the oxidation of thioethers into sulfoxides and sulfones via a direct oxygen atom transfer or a Compound I-like intermediate [3]. If the compound is rapidly oxidized, the in vivo efficacy may actually be driven by the sulfoxide metabolite rather than the parent compound.

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 1 μM of the test compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Quenching: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass (m/z ~201 [M+H]+) and the expected sulfoxide metabolite (m/z ~217 [M+H]+).

  • Data Validation: Calculate the intrinsic clearance ( CLint​ ) and synthesize the sulfoxide metabolite independently to test its binding affinity via SPR (Protocol 2) to determine if it is an active or inactive metabolite.

Quantitative Data Presentation

To integrate the findings from the protocols above, data should be summarized to compare the parent compound with its primary biological metabolite. Below is a representative data structure for this class of compounds.

Table 1: Kinetic and Metabolic Profiling Summary

AnalyteTarget Tm​ Shift (TPP)SPR KD​ (μM) kon​ ( M−1s−1 ) koff​ ( s−1 )CYP3A4 CLint​ (μL/min/mg)
Parent: (4-Fluoro-2-propoxyphenyl)(methyl)sulfane+ 4.2 °C8.5 4.2×103 3.5×10−2 45.2 (Rapid clearance)
Metabolite: Sulfoxide Derivative+ 6.8 °C1.2 1.8×104 2.1×10−2 < 5.0 (Stable)

Interpretation: In this representative scenario, the rapid CYP-mediated oxidation of the thioether yields a sulfoxide metabolite that possesses a >7-fold higher affinity for the target. Therefore, the true MOA in vivo is driven by the active metabolite, a critical insight enabled by combining TPP, SPR, and CYP profiling.

References

  • Savitski, M. M., Reinhard, F. B. M., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Martinez Molina, D., Jafari, R., Dovega, R. B., Klaeger, S., Kuster, B., Nordlund, P., Bantscheff, M., & Drewes, G. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.[Link]

  • Aragen Life Sciences. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen.[Link]

  • Shumayrikh, N. M., Warren, J. J., & Sen, D. (2021). A heme•DNAzyme activated by hydrogen peroxide catalytically oxidizes thioethers by direct oxygen atom transfer rather than by a Compound I-like intermediate. Nucleic Acids Research, 49(4), 1803–1815.[Link]

Advanced LC-MS/MS Bioanalytical Method for the Quantification of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note for the bioanalytical quantification of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane.

Executive Summary & Analyte Profiling

The quantification of novel small-molecule intermediates and active pharmaceutical ingredients (APIs) in biological matrices is a critical bottleneck in pharmacokinetics (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for quantifying (4-Fluoro-2-propoxyphenyl)(methyl)sulfane in human and preclinical plasma.

By leveraging the physicochemical properties of the analyte, we have engineered a highly specific Liquid-Liquid Extraction (LLE) protocol coupled with a fast-gradient reverse-phase chromatographic separation. This method is designed to meet and exceed the rigorous regulatory standards set forth by global health authorities[1],[2].

Table 1: Physicochemical Properties of the Target Analyte
ParameterValueAnalytical Implication
CAS Number 1443305-66-5[3]Unique identifier for reference standard procurement.
Molecular Formula C₁₀H₁₃FOS[3]Dictates the precursor ion mass ([M+H]+ = 201.1 m/z).
Molecular Weight 200.27 g/mol [3]Low molecular weight requires careful MS/MS optimization to avoid background noise.
LogP 3.3364[3]Highly lipophilic; prone to non-specific binding; requires organic extraction.
Topological Polar Surface Area 9.23 Ų[3]Neutral molecule at physiological pH; LLE is highly favored over solid-phase extraction (SPE).

Scientific Rationale & Methodological Design

Extraction Causality: Why Liquid-Liquid Extraction (LLE)?

With a LogP of ~3.34[3], (4-Fluoro-2-propoxyphenyl)(methyl)sulfane is highly lipophilic. If standard Protein Precipitation (PPT) using acetonitrile were employed, a massive amount of endogenous glycerophospholipids would be co-extracted. In the Electrospray Ionization (ESI) source, these lipids compete for charge, causing severe ion suppression (matrix effect).

By employing LLE with a non-polar mixture of Hexane and Ethyl Acetate (80:20, v/v), we force the neutral target analyte into the organic layer while amphiphilic phospholipids remain trapped in the aqueous plasma layer. The addition of ammonium hydroxide (NH₄OH) raises the pH, ensuring any residual acidic matrix components remain ionized and aqueous-soluble, thereby yielding an ultra-clean extract.

Mass Spectrometric Causality: Fragmentation Logic

The parent ion is protonated in positive ESI mode to yield [M+H]+ at m/z 201.1. The ether linkage (propoxy group) is highly susceptible to collision-induced dissociation (CID).

  • Quantifier Ion (m/z 159.1): The primary neutral loss is a propene molecule (C₃H₆, 42 Da) via inductive cleavage, yielding a stable phenol-like fragment. This is the most abundant product ion, maximizing assay sensitivity.

  • Qualifier Ion (m/z 144.1): A secondary cleavage involves the loss of the methyl radical (CH₃•, 15 Da) from the sulfane group. Combined with the propene loss, this yields the m/z 144.1 ion. This secondary pathway requires higher collision energy (CE) and serves as a highly specific confirmation of peak purity.

MS_Pathway Parent Parent Ion [M+H]+ m/z 201.1 Frag1 Quantifier Ion m/z 159.1 Parent->Frag1 - C3H6 (42 Da) Propyl cleavage Frag2 Qualifier Ion m/z 144.1 Parent->Frag2 - C3H6 & -CH3 (57 Da) Propyl & Methyl cleavage

Collision-Induced Dissociation (CID) fragmentation pathway for MS/MS detection.

Reagents & Instrumental Parameters

Table 2: LC Gradient Program

Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.407030
0.50.407030
2.50.40595
3.50.40595
3.60.407030
5.00.407030
Table 3: Mass Spectrometer (MRM) Parameters

Note: A deuterated analog, (4-Fluoro-2-(propoxy-d7)phenyl)(methyl)sulfane, is utilized as the Internal Standard (IS).

AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)DP (V)CE (eV)
Target (Quantifier)201.1159.1506025
Target (Qualifier)201.1144.1506035
IS (d7-Analog)208.1159.1506025

Step-by-Step Self-Validating Protocol

A robust protocol must not just dictate steps; it must prove its own accuracy during execution. This workflow embeds self-validation directly into the sample preparation and acquisition phases.

LLE_Workflow Step1 1. Aliquot 50 µL Plasma + 10 µL IS (100 ng/mL) Step2 2. Add 200 µL 0.1M NH4OH (Vortex 30s to disrupt binding) Step1->Step2 Step3 3. Add 1.0 mL Hexane:EtOAc (80:20) (Liquid-Liquid Extraction) Step2->Step3 Step4 4. Vortex 10 min & Centrifuge (4000 rpm, 5 min at 4°C) Step3->Step4 Step5 5. Transfer 800 µL Organic Phase (Evaporate under N2 at 40°C) Step4->Step5 Step6 6. Reconstitute in 100 µL Mobile Phase (Inject 5 µL into LC-MS/MS) Step5->Step6

Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma samples.

The Self-Validating System Mechanisms

To ensure Trustworthiness and strict adherence to FDA[2] and ICH M10[1] guidelines, the following system checks are mandatory:

  • Pre-Run System Suitability (SST): Before any biological samples are processed, a neat standard at the Lower Limit of Quantification (LLOQ) is injected six times. The system is only "Go" if the peak area CV is <5% and retention time drift is <0.1 min.

  • Internal Standard (IS) Tracking: The deuterated IS acts as an internal auditor. If the IS peak area in any unknown sample deviates by more than ±20% from the mean IS area of the calibration standards, the extraction for that specific sample is flagged as compromised (e.g., due to matrix effect or pipetting error) and rejected[1].

  • Carryover Nullification: A double-blank matrix sample (no analyte, no IS) is injected immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte response must be <20% of the LLOQ response, proving the system is free from memory effects[2].

  • Dilution Integrity: If study samples exceed the ULOQ, Dilution Quality Controls (DQCs) must be included to validate that diluting the sample with blank matrix yields accurate back-calculated concentrations[2].

Method Validation Standards

The method must be fully validated prior to analyzing routine study samples. The acceptance criteria outlined below are synthesized from the latest harmonized global standards.

Table 4: Validation Acceptance Criteria Summary
Validation ParameterRegulatory Criterion (ICH M10 / FDA)Analytical Action / Implication
Accuracy (Bias) ±15% of nominal value (±20% at LLOQ)Reject analytical run if >33% of QC samples fail to meet this criterion.
Precision (%CV) ≤15% CV (≤20% at LLOQ)Ensures reproducibility; monitored via IS variance across the run.
Matrix Effect IS-normalized Matrix Factor CV ≤15%Evaluated across 6 independent lots of blank plasma (including hemolyzed/lipemic).
Stability Deviation ≤15% from nominalMust prove benchtop, freeze-thaw (3 cycles), and autosampler stability.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. URL:[Link]

Sources

Application Note: Utilization of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane in Next-Generation Agrochemical Scaffold Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern agrochemical research, the design of novel active ingredients (AIs) requires building blocks that can simultaneously optimize lipophilicity, metabolic stability, and target-binding affinity. (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (CAS: 1443305-66-5) has emerged as a highly versatile intermediate in the synthesis of advanced crop protection agents, particularly fungicides and herbicides[1],[2].

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a tri-partite pharmacophore precursor :

  • The 4-Fluoro Substituent : Acts as a metabolic block. By occupying the para position with a highly electronegative fluorine atom, we prevent rapid cytochrome P450-mediated aromatic hydroxylation in target pests or weeds, significantly extending the AI's field half-life.

  • The 2-Propoxy Group : Provides tunable steric bulk and enhances the overall lipophilicity (LogP) of the molecule. This is critical for cuticular penetration in plants, allowing for systemic phloem/xylem mobility.

  • The Methylsulfane Handle : Serves as a pro-pharmacophore. The thioether can be chemoselectively oxidized to a sulfoxide, sulfone, or converted into a sulfoximine. These oxidized sulfur species are highly prized in agrochemistry for their strong hydrogen-bond accepting capabilities and unique polarity profiles, frequently appearing in patented kinase inhibitors and picoline amide fungicides[3],[4].

Physicochemical Profiling

Understanding the baseline metrics of this building block is essential for predicting the behavior of the final synthesized AI. The data below summarizes the key molecular properties of the starting material[1],[5].

PropertyValueAgrochemical Relevance
CAS Number 1443305-66-5Commercially available for high-throughput screening[1].
Molecular Weight 200.27 g/mol Low MW allows for downstream coupling without exceeding the "Rule of 5" limits.
LogP 3.34Ideal lipophilicity for cuticular wax penetration.
TPSA 9.23 ŲLow polar surface area; increases upon subsequent sulfoxidation.
Rotatable Bonds 4Provides conformational flexibility to fit into tight enzyme pockets.

Synthetic Workflows & Protocols

To utilize this building block effectively, researchers must employ chemoselective protocols that modify the sulfur center without cleaving the propoxy ether or inducing unwanted defluorination.

Chemoselective Oxidation to Sulfone

The conversion of the methylsulfane to a methylsulfone is a foundational step. While multiple oxidants exist, the choice of reagent dictates the scalability and purity of the intermediate.

Table 1: Comparative Oxidation Conditions for Methylsulfane to Sulfone Conversion

Reagent SystemTemp (°C)Yield (%)Causality / Scientific Rationale
mCPBA (2.2 eq) / DCM0 to 2585%Fast kinetics, but requires tedious basic workup to remove benzoic acid; risk of side-reactions.
Oxone (3.0 eq) / MeOH-H₂O 25 92% Highly chemoselective; environmentally benign; enables self-validating precipitation workup.
H₂O₂ / Na₂WO₄ / EtOAc6078%Requires heating and heavy metals; better suited for industrial pilot-plant scale than discovery.
Protocol 1: Oxone-Mediated Sulfoxidation (Self-Validating System)

This protocol is designed to be self-validating: the success and completion of the reaction are visually confirmed by the precipitation of the pure product, eliminating the need for chromatographic purification.

  • Dissolution : Dissolve 10.0 mmol of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane in 20 mL of HPLC-grade Methanol in a 100 mL round-bottom flask.

  • Reagent Preparation : In a separate beaker, dissolve 30.0 mmol of Oxone® (potassium peroxymonosulfate) in 20 mL of deionized water.

  • Controlled Addition : Cool the methanolic solution to 0 °C using an ice bath. Add the aqueous Oxone solution dropwise over 15 minutes to control the exothermic nature of the initial sulfoxidation.

  • Reaction : Remove the ice bath and allow the mixture to stir vigorously at 25 °C for 4 hours.

  • Self-Validating Workup : Dilute the reaction mixture with 50 mL of ice-cold deionized water. Because the resulting methyl sulfone is highly lipophilic and the inorganic sulfate byproducts are water-soluble, the pure sulfone intermediate will spontaneously precipitate as a white solid.

  • Isolation : Vacuum filter the precipitate, wash with 2 x 15 mL of cold water, and dry under high vacuum for 12 hours.

Metal-Free Synthesis of Sulfoximine Pharmacophores

Sulfoximines are critical structural motifs in modern insecticides and fungicides[4]. Synthesizing them from the intermediate sulfoxide requires precise nitrene transfer.

Protocol 2: Metal-Free Imination

Causality: We utilize (diacetoxyiodo)benzene (PhI(OAc)₂) instead of Rhodium or Ruthenium catalysts. In agrochemical discovery, avoiding transition metals during intermediate synthesis prevents trace metal contamination, which can cause false positives in sensitive in vitro enzymatic assays (e.g., fungal complex II inhibition).

  • Starting Material : Begin with 5.0 mmol of the corresponding sulfoxide (prepared via Protocol 1 using only 1.0 eq of Oxone).

  • Reagent Mixing : Dissolve the sulfoxide and 10.0 mmol of cyanamide (NH₂CN) in 15 mL of anhydrous Dichloromethane (DCM).

  • Activation : Add 7.5 mmol of PhI(OAc)₂ in one single portion at room temperature. The hypervalent iodine acts as a mild, metal-free oxidant to facilitate nitrene transfer.

  • Reaction : Stir for 12 hours under a dry nitrogen atmosphere.

  • Purification : Concentrate the solvent in vacuo and purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure N-cyanosulfoximine building block.

Pathway Visualization

The following diagram maps the strategic divergence of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane into two distinct high-value agrochemical intermediates, followed by scaffold assembly (e.g., coupling to a pyrimidine or triazine core via electrophilic aromatic substitution)[3].

G A (4-Fluoro-2-propoxyphenyl) (methyl)sulfane B Oxidation (Oxone / MeOH-H2O) A->B 2.0-3.0 eq D Imination (PhI(OAc)2, NH2CN) A->D via Sulfoxide C Methyl Sulfone Intermediate B->C F Electrophilic Aromatic Substitution C->F E Sulfoximine Intermediate D->E E->F G Agrochemical AI (e.g., Fungicide) F->G Scaffold Assembly

Figure 1: Synthetic workflow for converting (4-Fluoro-2-propoxyphenyl)(methyl)sulfane into AIs.

Sources

Application Notes & Protocols for the In Vivo Formulation of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the formulation of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane, a hydrophobic small molecule, for in vivo studies. The inherent low aqueous solubility of this compound presents a significant challenge for achieving adequate bioavailability in preclinical animal models. These application notes detail a systematic approach to formulation development, starting from the physicochemical characterization of the active pharmaceutical ingredient (API) to the selection of appropriate excipients and the preparation of various formulation types. Detailed, step-by-step protocols for common and effective formulation strategies, including co-solvent systems, suspensions, and self-emulsifying drug delivery systems (SEDDS), are provided. Furthermore, this guide emphasizes the importance of analytical validation and stability testing to ensure the quality and reliability of the final formulation for in vivo administration.

Introduction: The Challenge of Hydrophobic Compounds

A significant percentage of new chemical entities emerging from drug discovery pipelines are poorly water-soluble.[1] (4-Fluoro-2-propoxyphenyl)(methyl)sulfane, with a molecular formula of C₁₀H₁₃FOS and a molecular weight of 200.27 g/mol , is characterized by a calculated LogP of 3.3364, indicating its hydrophobic nature.[2] Such lipophilicity often leads to poor dissolution in the gastrointestinal tract, resulting in low and erratic oral bioavailability.[3] This complicates the assessment of a compound's true pharmacological and toxicological profile in in vivo models. The primary goal of formulation development for these molecules is to enhance their solubility and/or dissolution rate to ensure adequate systemic exposure.[4]

This guide provides a strategic workflow for developing a suitable formulation for (4-Fluoro-2-propoxyphenyl)(methyl)sulfane, enabling researchers to obtain reliable and reproducible data from their preclinical studies.

Physicochemical Characterization of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane

A thorough understanding of the API's properties is the foundation of a rational formulation design.

PropertyValueSourceSignificance in Formulation
CAS Number 1443305-66-5[2]Unique identifier for the chemical substance.
Molecular Formula C₁₀H₁₃FOS[2]Provides basic chemical information.
Molecular Weight 200.27 g/mol [2]Influences diffusion and absorption characteristics.
Calculated LogP 3.3364[2]Indicates high lipophilicity and likely low aqueous solubility.
Topological Polar Surface Area (TPSA) 9.23 Ų[2]Suggests good membrane permeability.
Purity ≥98%[2]High purity is essential for accurate dosing and to avoid confounding effects from impurities.
Storage Sealed in dry, 2-8°C[2]Informs on handling and storage conditions to maintain stability.

The high LogP value is the most critical parameter guiding our formulation strategy, pointing towards the necessity of solubility enhancement techniques.

Strategic Formulation Selection

The selection of a formulation strategy should be a balance between the required exposure, the route of administration, the animal species, and the stage of drug development.[5] For early-stage in vivo studies of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane, several approaches can be considered.

Decision Workflow for Formulation Strategy

Formulation_Strategy API API: (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (LogP = 3.3364) Solubility Solubility Screening in various vehicles API->Solubility CoSolvent Co-solvent System Solubility->CoSolvent Soluble in co-solvents Suspension Suspension Solubility->Suspension Insoluble in aqueous vehicles SEDDS SEDDS Solubility->SEDDS Soluble in lipids/surfactants Final Select Lead Formulation for In Vivo Study CoSolvent->Final Suspension->Final SEDDS->Final

Caption: A decision tree for selecting a suitable formulation strategy based on preliminary solubility screening of the API.

Formulation Approaches: A Comparative Overview
Formulation TypePrincipleAdvantagesDisadvantagesRecommended for (4-Fluoro-2-propoxyphenyl)(methyl)sulfane?
Co-solvent System The API is dissolved in a mixture of water-miscible organic solvents.[3]Simple to prepare, can achieve high drug loading.Risk of drug precipitation upon dilution in aqueous environments (e.g., in the gut or bloodstream).[3]Yes, for initial screening and IV administration.
Aqueous Suspension Micronized API particles are dispersed in an aqueous vehicle with the aid of a suspending agent.[6]Can accommodate high drug doses, avoids the use of organic solvents.Physical instability (e.g., caking, particle growth), potential for non-uniform dosing.Yes, for oral administration.
Lipid-Based Formulations (e.g., SEDDS) The API is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in aqueous media.[7]Enhances solubility and can improve absorption via lymphatic uptake.[7]More complex to develop and characterize.Yes, for oral administration to maximize bioavailability.
Amorphous Solid Dispersions (ASDs) The API is dispersed in a polymer matrix in a non-crystalline state to improve its dissolution rate.[1]Can significantly enhance oral bioavailability.Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion).[1]Potentially, but more suitable for later-stage development.

Detailed Experimental Protocols

Disclaimer: All preparation procedures involving organic solvents should be performed in a chemical fume hood.[8] Ensure all glassware and equipment are sterile, especially for formulations intended for parenteral administration.[8]

Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a clear solution of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane for oral or intravenous administration.

Materials:

  • (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (API)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl), sterile for injection

  • Sterile vials and syringes

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of the API.

  • In a sterile vial, dissolve the API in DMSO. A common starting point is a 10:90 ratio of DMSO to co-solvent.

  • Add PEG 400 to the solution and mix thoroughly until a clear solution is obtained.

  • For intravenous administration, this solution must be slowly diluted with sterile saline immediately prior to injection to the final desired concentration. Observe for any signs of precipitation.

  • For oral administration, the co-solvent mixture can be directly administered or diluted with water or saline.

Self-Validation:

  • Visual Inspection: The final formulation should be a clear, particle-free solution.

  • Concentration Verification: The concentration of the API in the formulation should be confirmed using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Micronized Suspension

Objective: To prepare a uniform suspension of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane for oral administration.

Materials:

  • (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (API), micronized

  • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) or Sodium carboxymethyl cellulose (Na-CMC) in purified water

  • 0.1% (v/v) Tween 80 (optional, as a wetting agent)

  • Mortar and pestle or homogenizer

  • Graduated cylinder and beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the vehicle by dissolving HPMC or Na-CMC in purified water. If using, add Tween 80 to the vehicle.

  • Weigh the micronized API.

  • Levigate the API powder with a small amount of the vehicle in a mortar to form a smooth paste. This prevents clumping.

  • Gradually add the remaining vehicle to the paste while stirring continuously.

  • Transfer the mixture to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.

Self-Validation:

  • Visual Inspection: The suspension should be uniform with no large agglomerates.

  • Particle Size Analysis: The particle size distribution can be measured to ensure it is within the desired range.

  • Dose Uniformity: After stirring, withdraw samples from different depths of the suspension to confirm uniform drug content.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate (4-Fluoro-2-propoxyphenyl)(methyl)sulfane in a lipid-based system to enhance oral absorption.

Materials:

  • (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (API)

  • Oil (e.g., medium-chain triglycerides like Capryol® 90)[7]

  • Surfactant (e.g., Cremophor® EL, Tween 80)[3]

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, ethanol)[3]

  • Glass vials

  • Vortex mixer and magnetic stirrer

Procedure:

  • Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents to select the most suitable excipients.[3]

  • Formulation Development: Mix the selected oil, surfactant, and co-surfactant in various ratios to identify a combination that forms a stable and clear mixture.

  • Dissolve the API in the chosen excipient mixture with gentle heating and stirring until a clear, homogenous pre-concentrate is formed.

  • Characterization: Evaluate the emulsification performance by diluting a small amount of the SEDDS pre-concentrate in water and observing the formation of a fine emulsion. The droplet size, polydispersity index (PDI), and zeta potential should be measured.[3]

Self-Validation:

  • Visual Assessment of Emulsion: The diluted SEDDS should form a fine, milky-white or bluish-white emulsion.

  • Droplet Size Analysis: The droplet size should ideally be in the nanometer range for optimal absorption.

  • Absence of Precipitation: No drug precipitation should be observed upon dilution.

Quality Control and Stability Testing

Establishing the stability of a preclinical formulation is crucial to ensure that the test animal receives the intended dose.[9]

Workflow for Stability Assessment

Stability_Assessment Formulation Prepared Formulation TimeZero Time Zero Analysis (Potency, Appearance, pH) Formulation->TimeZero Storage Storage at Defined Conditions (e.g., 2-8°C, Ambient) TimeZero->Storage TimePoints Analysis at Pre-defined Time Points (e.g., 4h, 24h, 7 days) Storage->TimePoints Compare Compare Results to Time Zero and Specifications TimePoints->Compare Stability Determine Formulation Stability and Expiry Compare->Stability

Caption: A workflow diagram illustrating the key steps in assessing the stability of a preclinical formulation.

Key Stability Parameters to Assess:

  • Appearance: Visual inspection for any changes in color, clarity (for solutions), or precipitation/caking (for suspensions).

  • pH: Measurement of the formulation's pH, as changes can indicate degradation.

  • Assay (Potency): Quantification of the API concentration to ensure it remains within an acceptable range (e.g., 90-110% of the initial concentration).[9]

  • Purity/Degradation Products: Chromatographic analysis to detect and quantify any degradation products.

Stability studies should be conducted under conditions that mimic the actual storage and handling of the formulation during the in vivo study.[9]

Analytical Methodology

A validated analytical method is required for the quantification of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane in the formulation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique.

General HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV-Vis scan of the API (likely in the range of 254 nm)

  • Quantification: Based on a standard curve of known concentrations of the API.

Conclusion

The successful in vivo evaluation of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane is highly dependent on the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. This guide provides a framework and detailed protocols for preparing and validating co-solvent, suspension, and SEDDS formulations. It is recommended to start with simpler formulations like co-solvent systems or suspensions for initial screening studies, and consider more advanced systems like SEDDS if higher systemic exposure is required. Rigorous analytical and stability testing is paramount to ensure the integrity of the formulation and the reliability of the resulting in vivo data.

References

  • BioDuro. Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. [Link]

  • El-Sayed, N. S., et al. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC. [Link]

  • Gattefossé. Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. [Link]

  • Coriolis Pharma. Stability Studies. [Link]

  • American Chemical Society. High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Publications. [Link]

  • Pharmaceutical Technology. Preclinical Dose-Formulation Stability. [Link]

  • MDPI. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [Link]

  • International Journal of Pharmaceutical and Technical Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Semantic Scholar. Table 2 from Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. [Link]

  • ResearchGate. Vehicle selection for nonclinical oral safety studies. [Link]

  • Contract Pharma. Excipients in Drug Delivery. [Link]

  • University of California, Santa Barbara. IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. [Link]

  • Colorcon. Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. [Link]

  • European Medicines Agency. Quality guidelines: excipients. [Link]

  • Springer. Formulating Poorly Water Soluble Drugs. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • PubChem. (2-Fluoro-4-isopropoxyphenyl)(methyl)sulfane. [Link]

  • University of Washington. ​Preparation, Storage and Labeling of Drug and Chemical Formulations. [Link]

  • PubMed. Vehicle selection for nonclinical oral safety studies. [Link]

  • U.S. Food and Drug Administration. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • PubMed. Pharmaceutical excipient development: the need for preclinical guidance. [Link]

  • gmp-compliance.org. EMA: Update of the Annex to the Excipients Guideline. [Link]

  • ACS Biomaterials Science & Engineering. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. [Link]

  • Regulations.gov. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • CMC Pharma. Stability Studies in Pharmaceuticals. [Link]

  • Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • SAGE Journals. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]

  • European Medicines Agency. GUIDELINE ON EXCIPIENTS IN THE DOSSIER FOR APPLICATION FOR MARKETING AUTHORISATION OF A MEDICINAL PRODUCT. [Link]

  • University of California, Los Angeles. Use of Fluids and Diluted Drugs in Research Animals. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PubMed. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. [Link]

  • Scribd. Stability Studies - Pre Clinical, Clinical and Post Approval. [Link]

  • MolAid. (4-Fluoro-2-propoxyphenyl)(methyl)sulfane. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • Organic Syntheses. fluoromethyl phenyl sulfone. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • Google Patents. Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

Sources

experimental procedure for scaling up (4-Fluoro-2-propoxyphenyl)(methyl)sulfane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Compound: (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (CAS: 1443305-66-5)[1]

Strategic Rationale & Retrosynthetic Analysis

(4-Fluoro-2-propoxyphenyl)(methyl)sulfane is a highly functionalized aromatic building block utilized in the development of advanced pharmaceutical active pharmaceutical ingredients (APIs). The molecule features a precise substitution pattern: a fluoro group, a propoxy ether, and a methylthio ether on a central benzene core.

Historically, introducing a methylthio group to an aryl halide relied on halogen-metal exchange using n-butyllithium at cryogenic temperatures (-78 °C), followed by quenching with dimethyl disulfide. However, this route is fundamentally incompatible with multi-kilogram scale-up due to the severe safety hazards of n-BuLi, the high cost of cryogenic reactor maintenance, and the generation of highly odorous, volatile byproducts.

To overcome these limitations, we have designed a highly convergent, two-step scalable protocol:

  • Williamson Ether Synthesis (O-Alkylation): Utilizing commercially available and inexpensive 2-bromo-5-fluorophenol to establish the propoxy side chain, yielding 1-bromo-4-fluoro-2-propoxybenzene (CAS: 473417-38-8)[2].

  • Palladium-Catalyzed C-S Cross-Coupling: A "Gold Standard" approach employing sodium thiomethoxide (NaSMe) to directly convert the aryl bromide into the target methyl sulfide[3]. This avoids harsh cryogenic conditions and ensures absolute regiochemical fidelity.

Synthetic Workflow & Mechanistic Pathways

Workflow A 2-Bromo-5-fluorophenol + 1-Bromopropane B 1-Bromo-4-fluoro- 2-propoxybenzene A->B K2CO3, DMF 80°C, 6h C (4-Fluoro-2-propoxyphenyl) (methyl)sulfane B->C NaSMe, Pd2(dba)3 Xantphos, Dioxane 100°C, 8h

Two-step scalable synthetic workflow for (4-Fluoro-2-propoxyphenyl)(methyl)sulfane.

Mechanism Pd0 Pd(0)-Xantphos Complex OA Oxidative Addition (Ar-Br insertion) Pd0->OA Ar-Br TM Transmetalation (NaSMe exchanges Br) OA->TM NaSMe RE Reductive Elimination (C-S Bond Formation) TM->RE -NaBr RE->Pd0 Catalyst Regeneration Product Product Release (Target Sulfide) RE->Product

Catalytic cycle of the Pd-catalyzed C-S cross-coupling using Xantphos ligand.

Step-by-Step Experimental Protocols & Causality

Step 1: O-Alkylation (Synthesis of 1-Bromo-4-fluoro-2-propoxybenzene)

Causality & Design Choices:

  • Base Selection (K₂CO₃): Potassium carbonate is selected over sodium hydride (NaH) to completely eliminate the risk of explosive hydrogen gas evolution during scale-up. It provides a mild but sufficient basicity to deprotonate the phenol.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that leaves the resulting phenoxide anion highly un-solvated and exceptionally nucleophilic, accelerating the Sₙ2 displacement of the primary bromide.

  • Temperature (80 °C): Provides the optimal activation energy for complete conversion within a single shift (6 hours) without causing solvent degradation or thermal runaway.

Protocol:

  • Charge a rigorously dried 50 L glass-lined reactor with 2-bromo-5-fluorophenol (1.0 equiv, 10.0 mol) and anhydrous DMF (20 L) under a continuous nitrogen sweep.

  • Initiate agitation (150 rpm) and add finely powdered K₂CO₃ (1.5 equiv, 15.0 mol) in three equal portions over 15 minutes to control the mild exotherm of deprotonation.

  • Charge an addition funnel with 1-bromopropane (1.2 equiv, 12.0 mol) and add dropwise over 1 hour, maintaining the internal reactor temperature below 30 °C.

  • Ramp the internal temperature to 80 °C and maintain for 6 hours.

  • Self-Validating IPC: Sample the reaction mixture for GC-MS analysis. The reaction is deemed complete when the starting phenol peak (m/z 190/192) is <1.0% Area.

  • Cool the reactor to 20 °C and quench by slowly adding purified water (20 L).

  • Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (2 × 15 L). Note: MTBE is prioritized over diethyl ether for scale-up due to its significantly higher flash point and resistance to peroxide formation.

  • Wash the combined organic layers with 5% aqueous NaOH (10 L) to purge trace unreacted phenol, followed by saturated brine (10 L).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-bromo-4-fluoro-2-propoxybenzene as a pale yellow oil.

Step 2: Palladium-Catalyzed C-S Cross-Coupling

Causality & Design Choices:

  • Catalyst/Ligand System (Pd₂(dba)₃ + Xantphos): Historically, thiolates heavily poison transition metal catalysts[4]. Xantphos is chosen because its exceptionally wide bite angle (108°) forces the palladium intermediate into a geometry that drastically accelerates reductive elimination (the rate-limiting step in C-S coupling), preventing catalyst deactivation[3][5].

  • Solvent (1,4-Dioxane): A moderately polar, high-boiling ethereal solvent that fully solubilizes the bulky catalyst complex while remaining chemically inert to the highly nucleophilic thiomethoxide.

Protocol:

  • In a rigorously dried 50 L reactor purged with argon, charge 1-bromo-4-fluoro-2-propoxybenzene (1.0 equiv, 8.0 mol) and anhydrous 1,4-dioxane (16 L). Critical: Oxygen exclusion is mandatory to prevent the oxidation of both the phosphine ligand and the thiomethoxide.

  • Add Sodium thiomethoxide (NaSMe) (1.2 equiv, 9.6 mol). Safety Note: NaSMe is highly toxic and odorous; transfer solids using a glovebag and ensure reactor off-gases are routed through a bleach scrubber.

  • Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%, 0.16 mol) and Xantphos (4 mol%, 0.32 mol).

  • Heat the reaction mixture to 100 °C under continuous argon flow for 8 hours.

  • Self-Validating IPC: Sample for LC-MS analysis. Proceed to workup only when the aryl bromide is fully consumed and the target mass [M+H]⁺ 201 is the dominant signal.

  • Cool the mixture to room temperature (20-25 °C).

  • Filter the crude mixture through a tightly packed pad of Celite to remove palladium black and insoluble inorganic salts. Wash the filter cake with ethyl acetate (5 L).

  • Concentrate the filtrate under vacuum (40 °C, 50 mbar).

  • Purify the crude product via short-path vacuum distillation or a silica gel plug (Hexane/EtOAc 95:5) to yield (4-Fluoro-2-propoxyphenyl)(methyl)sulfane as a colorless to pale yellow liquid.

Quantitative Data & Process Parameters

ParameterStep 1: O-AlkylationStep 2: C-S Cross-Coupling
Substrate 2-Bromo-5-fluorophenol1-Bromo-4-fluoro-2-propoxybenzene
Reagent 1-Bromopropane (1.2 eq)Sodium thiomethoxide (1.2 eq)
Catalyst/Base K₂CO₃ (1.5 eq)Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
Solvent Anhydrous DMFAnhydrous 1,4-Dioxane
Temperature 80 °C100 °C
Reaction Time 6 hours8 hours
Expected Yield ~92%~85%
Purity Target >98% (GC-MS)>98% (LC-MS / NMR)

References

  • ResearchGate. "Transition Metal Catalyzed Synthesis of Aryl Sulfides". (Reference for mechanistic insights into transition metal thiolate poisoning and mitigation). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (4-Fluoro-2-propoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (CAS: 1443305-66-5)[1][2].

As a lipophilic, electron-rich thioether building block, this molecule presents unique downstream processing challenges. Standard silica gel chromatography often fails to separate it from its synthetic precursors, and the compound is highly susceptible to atmospheric degradation. This guide deconstructs the physicochemical causality behind these issues and provides field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: My product completely co-elutes with the starting aryl bromide on normal-phase silica gel. How can I achieve baseline separation?

The Causality: Normal-phase chromatography separates molecules based on polar interactions (hydrogen bonding and dipole-dipole interactions). Both the target thioether and the typical starting material (1-bromo-4-fluoro-2-propoxybenzene) lack hydrogen-bond donors and possess nearly identical dipole moments. Consequently, they exhibit identical Rf​ values in standard hexanes/ethyl acetate mixtures. The Solution: Transition to Reversed-Phase (RP) chromatography. RP systems separate based on hydrophobic surface area and partition coefficients. The heavy bromine atom is significantly more lipophilic than the methylthio (-SMe) group. By utilizing a C18 stationary phase, the C18 alkyl chains can easily differentiate the hydrophobic footprints of the two molecules, as supported by principles of[3].

Q2: I isolated a pure batch, but a highly polar impurity is growing in the NMR/LC-MS over time. What is happening?

The Causality: Thioethers are highly susceptible to auto-oxidation, forming the corresponding sulfoxide (and eventually sulfone) in the presence of atmospheric oxygen and light[4]. For this specific molecule, the oxygen atom of the propoxy group donates electron density into the aromatic ring via resonance (+M effect). This dramatically increases the electron density on the sulfur atom, making it highly nucleophilic and exceptionally prone to electrophilic attack by oxygen. The Solution: This is a thermodynamic inevitability if stored improperly. You must store the purified oil under a strict inert atmosphere (Argon or N2) at -20°C. If your batch is already contaminated, the sulfoxide can be separated easily via normal-phase silica (since the S=O bond is highly polar) or reduced back to the sulfide using triphenylphosphine and iodine.

Q3: My crude reaction mixture smells overwhelmingly of Dimethyl Disulfide (DMDS), and it's trailing through my chromatography columns. How do I remove it?

The Causality: DMDS is a common electrophilic methylthio source used during the lithiation or Grignard trapping of the aryl halide. While volatile, it is highly pungent and partitions poorly during standard aqueous workups, leading to contamination. The Solution: Perform an oxidative aqueous quench. Dilute sodium hypochlorite (bleach) aggressively oxidizes the disulfide bond, converting the volatile, toxic DMDS into water-soluble, odorless methanesulfonic acid[5]. This drives the equilibrium entirely into the aqueous phase, permanently eliminating the contaminant prior to chromatography.

Part 2: Quantitative Chromatographic Data

To aid in tracking your purification, the following table summarizes the physicochemical properties and expected chromatographic behavior of the target molecule and its common impurities.

CompoundMW ( g/mol )Normal Phase Rf​ (9:1 Hex/EtOAc)RP-HPLC Retention Time (min)*MS Detection (m/z)
(4-Fluoro-2-propoxyphenyl)(methyl)sulfane 200.27~0.654.2201.1 [M+H]+
1-Bromo-4-fluoro-2-propoxybenzene (Precursor)233.08~0.655.8N/A (Poor ionization)
Sulfoxide Auto-oxidation Impurity216.27~0.152.1217.1 [M+H]+
Dimethyl Disulfide (DMDS Reagent)94.20~0.801.595.0[M+H]+

*Retention times are illustrative, based on a standard C18 column (50 mm x 4.6 mm) using a 40% to 90% Acetonitrile/Water (0.1% Formic Acid) gradient over 10 minutes.

Part 3: Experimental Protocols

Protocol A: Oxidative Quench and Workup of Residual DMDS

This protocol ensures the complete destruction of toxic sulfur reagents before downstream processing.

  • Preparation: Transfer the crude reaction mixture (typically dissolved in THF or Diethyl Ether) to a suitably sized separatory funnel.

  • Thermal Control: Cool the mixture to 0°C using an ice bath. The oxidation of disulfides is highly exothermic.

  • Oxidation: Slowly add a 10% v/v aqueous solution of sodium hypochlorite (commercial bleach). Use exactly 3.0 molar equivalents relative to the initial amount of DMDS used in the reaction.

  • Self-Validation Step: Stir vigorously for 15 minutes in the fume hood. Stop the stirring and carefully waft the headspace. The pungent, garlic-like odor of DMDS should be completely eradicated, replaced by a faint chlorine scent. If the sulfur odor persists, add an additional 0.5 equivalents of bleach.

  • Phase Separation: Allow the layers to separate. The oxidized DMDS (now methanesulfonic acid) will partition entirely into the lower aqueous layer. Drain and discard the aqueous layer safely.

  • Quench & Dry: Wash the organic layer once with saturated aqueous sodium thiosulfate to quench any unreacted hypochlorite, followed by a brine wash. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: C18 Reversed-Phase Flash Chromatography

This protocol separates the target thioether from the unreacted aryl bromide based on hydrophobic surface area.

  • Sample Loading: Dissolve the concentrated crude oil in a minimum volume of Acetonitrile (MeCN). Do not use hexanes or chloroform, as they will cause phase collapse on the C18 column.

  • Column Equilibration: Mount a pre-packed C18 flash column (rule of thumb: 50g of stationary phase per 1g of crude mixture) and equilibrate with 40% MeCN in Water (both containing 0.1% Formic Acid).

  • Gradient Elution: Load the sample and initiate the run. Elute using a gradient ramping from 40% MeCN to 90% MeCN over 10 column volumes (CV). Monitor the UV absorbance at 254 nm.

  • Self-Validation Step: The target thioether will elute first. The starting aryl bromide will elute 1-2 CVs later. You can validate the fractions in real-time by spotting them on a normal-phase TLC plate; while they will have the same Rf​ , the thioether will actively stain dark brown with iodine vapor, whereas the bromide is less reactive.

  • Recovery: Pool the fractions containing the pure product. Because removing large volumes of water/MeCN is tedious, extract the pooled aqueous fractions with Dichloromethane (3 x 50 mL). Dry the DCM layer over Na2SO4 and evaporate to yield the pure (4-Fluoro-2-propoxyphenyl)(methyl)sulfane as a clear oil.

Part 4: Process Visualizations

PurificationWorkflow Start Crude Reaction Mixture (Sulfide, Bromide, DMDS) Quench NaOCl (Bleach) Quench Oxidizes DMDS Start->Quench Step 1 Workup Aqueous Extraction (Removes Methanesulfonic Acid) Quench->Workup Step 2 Chromatography C18 Reversed-Phase HPLC (Separates Sulfide & Bromide) Workup->Chromatography Step 3 Storage Argon Sparging & -20°C Storage (Prevents Auto-oxidation) Chromatography->Storage Step 4

Fig 1. Step-by-step downstream purification workflow for crude thioether mixtures.

ChemicalPathways cluster_0 DMDS Destruction (Bleach Quench) cluster_1 Product Auto-Oxidation Pathway DMDS Dimethyl Disulfide (Volatile, Toxic) NaOCl NaOCl / H2O (Oxidation) DMDS->NaOCl MSA Methanesulfonic Acid (Water-Soluble, Odorless) NaOCl->MSA Sulfide (4-Fluoro-2-propoxyphenyl) (methyl)sulfane O2 Atmospheric O2 (Light/Heat) Sulfide->O2 Sulfoxide Sulfoxide Impurity (Polar, Co-elutes in RP) O2->Sulfoxide

Fig 2. Chemical pathways for DMDS quenching and thioether auto-oxidation.

References

  • Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304-311. URL:[Link]

  • Wikipedia Contributors. Methanethiol (Structure and Reactions). Wikipedia, The Free Encyclopedia. URL:[Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Chromatography Online. URL:[Link]

Sources

Technical Support Center: Synthesis & Troubleshooting of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide provides mechanistic troubleshooting, validated protocols, and analytical reference data for the synthesis of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (CAS: 1443305-66-5), a critical fluorinated aryl thioether intermediate used in drug development.

Below, we address the two primary synthetic routes—O-Alkylation and Cross-Coupling —and provide actionable solutions for identifying and mitigating common byproducts.

Synthetic Workflow & Divergence Pathways

G SM1 5-Fluoro-2-(methylthio)phenol (Starting Material) Reagent1 1-Bromopropane, K2CO3 DMF, 60°C SM1->Reagent1 SM2 2-Bromo-5-fluorophenyl propyl ether (Alternative SM) Reagent2 NaSMe, Pd-Catalyst Toluene, 90°C SM2->Reagent2 Target (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (Target API Intermediate) Reagent1->Target O-Alkylation BP1 Sulfoxide Byproduct (+16 Da, Oxidation) Reagent1->BP1 O2 Exposure BP2 C-Alkylated Phenol (Side Reaction) Reagent1->BP2 High Temp/Strong Base Reagent2->Target Cross-Coupling BP3 SNAr Fluorine Substitution (Regioisomer Byproduct) Reagent2->BP3 Competing SNAr

Fig 1: Synthetic routes to (4-Fluoro-2-propoxyphenyl)(methyl)sulfane and byproduct divergence.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why am I seeing C-alkylation instead of O-alkylation during the propylation of 5-fluoro-2-(methylthio)phenol? A: Phenoxide ions are ambient nucleophiles capable of reacting at either the oxygen or the ortho/para carbons. If you are observing C-alkylation, your base may be too strong or your solvent too protic. We recommend using Potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The hard potassium cation weakly coordinates with the phenoxide oxygen in polar aprotic solvents. This loose ion-pairing maximizes the nucleophilicity of the oxygen atom, driving selective O-alkylation[1].

Q2: My LC-MS shows a +16 Da byproduct (m/z 217.1). What is it and how do I prevent it? A: This is the sulfoxide byproduct . Thioethers are highly susceptible to aerobic oxidation. Exposure to atmospheric oxygen (O₂), especially in the presence of light or trace metals, generates reactive oxygen species (ROS) such as superoxide radical anions that rapidly oxidize the sulfide to a sulfoxide[2]. Fix: Degas all solvents via nitrogen sparging for at least 15 minutes prior to the reaction and maintain a strict inert atmosphere.

Q3: When using the thioetherification route (reacting 2-bromo-5-fluorophenyl propyl ether with NaSMe), I get a mixture of products. Why? A: You are likely experiencing a competing Nucleophilic Aromatic Substitution (SNAr). In uncatalyzed systems, the highly electronegative fluorine atom strongly activates the aromatic ring, making it a superior leaving group compared to bromine for SNAr[3]. Sodium thiomethoxide (NaSMe) is a powerful nucleophile and will attack the C-F bond. Fix: You must use a Palladium-catalyzed cross-coupling system (e.g., Pd₂(dba)₃/Xantphos). The transition metal selectively undergoes oxidative addition into the weaker C-Br bond, overriding the SNAr pathway and preserving the C-F bond.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Optimized O-Alkylation (Route 1)

Objective: Maximize O-alkylation while suppressing sulfoxide formation.

  • Preparation: Charge a dry, N₂-flushed reactor with 5-fluoro-2-(methylthio)phenol (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation (solution will darken slightly).

  • Alkylation: Dropwise add 1-bromopropane (1.2 eq, 12 mmol) over 10 minutes.

  • Heating & Monitoring: Heat the reaction to 60°C. Monitor via LC-MS every 2 hours. The reaction is self-validating when the SM peak (m/z 159.0) is <1% AUC. (Typical completion: 4-6 hours).

  • Workup: Cool to room temperature. Quench with DI water (50 mL) to dissolve salts. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Thioetherification (Route 2)

Objective: Cross-couple the thioether while preventing SNAr at the fluorine position.

  • Catalyst Activation: In a glovebox, charge a Schlenk flask with 2-bromo-5-fluorophenyl propyl ether (1.0 eq, 10 mmol), Pd₂(dba)₃ (0.02 eq, 0.2 mmol), and Xantphos (0.04 eq, 0.4 mmol).

  • Degassing: Add anhydrous Toluene (30 mL). Sparge the solution with N₂ for 15 minutes to eliminate O₂ and prevent thioether oxidation.

  • Nucleophile Addition: Add Sodium thiomethoxide (NaSMe) (1.2 eq, 12 mmol) in one portion under positive N₂ flow.

  • Coupling: Seal the flask and heat to 90°C for 8 hours. Monitor via GC-MS to confirm the absence of the des-fluoro byproduct (m/z 261.0).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Analytical Data & Byproduct Identification

Use the following quantitative LC-MS data to identify deviations in your reaction mixture.

Byproduct / TargetStructural ModificationExact Massm/z [M+H]⁺LC-MS RT ShiftPrimary Cause
Target API Intermediate (4-Fluoro-2-propoxyphenyl)(methyl)sulfane200.07201.1BaselineN/A
Sulfoxide Byproduct Oxidation of -SMe to -S(O)Me216.06217.1Earlier (-1.2 min)Aerobic oxidation / ROS exposure
C-Alkylated Phenol Propyl group at C6 instead of O-200.07201.1Later (+0.8 min)High temp / Strong base / Protic solvent
Des-Fluoro SNAr Adduct -F replaced by -SMe (Br retained)260.00261.0 / 263.0Later (+1.5 min)Uncatalyzed thiomethoxide attack

References

  • Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement, Asian Journal of Chemistry,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Y0WrBCI_o5Q4_TG7VsI2xg7xSPHyVcZclGwtGy-JDDQVUb9EYTBibkwGu290sQDQDEa2_qbcrLIeak3voTFe5ytBRNBLAxG9yAXwA3X1qifPA8WN0tLo9ysw7BIrgkacmDO6SU0kuZ9caOwDUpDwHql-ZqvmmhEb]
  • Photo oxidation of thioethers into sulfoxides, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvNGue3smUGeIcuwzZcW5xayGizqwAwp3i6TIKJcvc9j7AJY7SkQYvQ3RuvxRO_PSSaT0LeA5DQdb2Bg71ohYvOgbGYDsfDErzMXwp9_s99jDSXzfd-oGHVWTR0vkc4i2tHggbYRHyY4zQ3TvM25ZIQOa533PW4B6sjCVXKZP8Asv1TauaY_4g6hmhGOtRYM87Wx28kmt8V-5r]
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHpfDXojlMhLD9mzWkg18eWC4X-4Xj9uqFdOBkpBaKD56N1oiYuuIrdjlNHrM-CuLt0UPCnuL6-GZny3dMpbAYOXt294A6K0r0WhL2w_7byCmlJPmNpXjxc89K4KHdr6obKS318Cko4zQIsJD8iq7MT5qTr4csdH9Gkwo8-KVPYn9QaYX1ZJukyLw4lTsGMak9vpCgqBeR6dfAskjaDZQ-EQtInk4OzRPOWmLMDDQG6XE5wQVLLPPejDl_n3bp1tULO4m7S-nstO5fSx55blEu5sOl4PUmzADfvba43Rt7VgsTR8pCPOvpluenNPgHKh14MzDMXnfidE8Ku-OliSpY]

Sources

how to improve the yield of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (4-Fluoro-2-propoxyphenyl)(methyl)sulfane Document Type: Troubleshooting Guide & Standard Operating Procedure (SOP) Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals

Process Overview & Mechanistic Pathways

The synthesis of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane typically relies on one of two primary disconnections:

  • Route A (Recommended): The chemoselective O-alkylation of 5-fluoro-2-(methylthio)phenol with a propyl halide.

  • Route B (Alternative): The transition-metal-catalyzed C-S cross-coupling of 1-bromo-4-fluoro-2-propoxybenzene with sodium thiomethoxide.

Understanding the competing nucleophilic and coordination pathways is critical to maximizing yield and preventing late-stage purification bottlenecks.

Workflow SM1 Route A: O-Alkylation 5-Fluoro-2-(methylthio)phenol Cond1 1-Bromopropane, Cs2CO3 DMF, 50°C SM1->Cond1 SM2 Route B: C-S Coupling 1-Bromo-4-fluoro-2-propoxybenzene Cond2 NaSMe, Xantphos Pd G3 Dioxane, 90°C SM2->Cond2 Target (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (Target Molecule) Cond1->Target Desired Pathway Side1 Sulfonium Salt (Over-alkylation) Cond1->Side1 Excess Electrophile Cond2->Target Desired Pathway Side2 Catalyst Poisoning (Pd-S coordination) Cond2->Side2 Poor Ligand Choice

Synthetic pathways to (4-Fluoro-2-propoxyphenyl)(methyl)sulfane highlighting key side reactions.

Troubleshooting FAQs

Q1: Why is my yield plateauing around 60-70% during the O-alkylation of 5-fluoro-2-(methylthio)phenol, accompanied by a highly polar baseline spot on TLC? A: This is a classic chemoselectivity failure. While the target reaction is the Williamson-type O-alkylation of the phenol, the adjacent methylthio (-SMe) group is also nucleophilic. If the phenol is not completely deprotonated, or if a large excess of 1-bromopropane is used, the thioether can undergo competitive S-alkylation to form a highly polar dialkylsulfonium salt byproduct[1]. Solution: The phenoxide anion is orders of magnitude more nucleophilic than the neutral thioether. To suppress sulfonium salt formation, ensure complete conversion of the phenol to the phenoxide before adding the alkylating agent. Use a stoichiometric amount of a strong, soluble base (e.g., Cs2​CO3​ ) in a polar aprotic solvent like DMF. Limit 1-bromopropane to exactly 1.05 equivalents.

Q2: The O-alkylation reaction is too slow at room temperature, but heating it above 80°C increases impurities. How can I accelerate the kinetics safely? A: 1-Bromopropane is only a moderate electrophile. Heating the reaction excessively promotes competitive elimination (forming propene gas) and increases the thermodynamic drive toward the undesired S-alkylation. Solution: Implement an in situ Finkelstein reaction. By adding a catalytic amount (0.1–0.2 eq) of Sodium Iodide (NaI) to the reaction mixture, the 1-bromopropane is continuously converted into the much more reactive 1-iodopropane[2]. This lowers the activation energy for the SN​2 O-alkylation, allowing the reaction to reach completion rapidly at milder temperatures (40–50°C), thereby preserving chemoselectivity.

Q3: I am evaluating the alternative Buchwald-Hartwig cross-coupling route (1-bromo-4-fluoro-2-propoxybenzene + NaSMe). Why does the reaction stall before completion? A: The cross-coupling of aryl halides with thiolate salts is notoriously challenging because both the thiolate starting material and the resulting thioether product strongly coordinate to palladium, effectively poisoning the catalyst. Solution: To prevent catalyst deactivation, you must use a sterically demanding, bidentate ligand with a large bite angle, which resists displacement by sulfur. The Xantphos ligand, particularly when used as a preformed third-generation palladacycle (e.g., Xantphos Pd G3), has been shown to be highly effective for C-S couplings with sodium thiomethoxide[3]. This precatalyst ensures rapid generation of the active Pd(0) species, outcompeting the catalyst poisoning pathways.

Quantitative Data: O-Alkylation Optimization

The following table summarizes the causal relationship between reaction parameters and the chemoselective yield of Route A.

EntryBase (1.5 eq)SolventAdditiveTemp (°C)Time (h)Yield (%)Major Impurity Profile
1 K2​CO3​ AcetoneNone56 (Reflux)2465%Unreacted starting material
2 K2​CO3​ DMFNone801272%Sulfonium salt (baseline)
3 K2​CO3​ DMFNaI (0.2 eq)50689%Trace unreacted SM
4 Cs2​CO3​ DMF None 50 4 94% Clean conversion

Conclusion: Cesium carbonate ( Cs2​CO3​ ) provides the optimal balance of solubility and basicity in DMF, driving rapid phenoxide formation without the need for halide-exchange additives.

Step-by-Step Methodology: Optimized O-Alkylation (Route A)

This protocol is designed as a self-validating system. Visual and thermal cues are embedded to ensure the chemistry is proceeding as intended before advancing to the next step.

Reagents:

  • 5-Fluoro-2-(methylthio)phenol: 1.00 eq (Limiting reagent)

  • Cesium Carbonate ( Cs2​CO3​ ): 1.50 eq (Finely milled)

  • 1-Bromopropane: 1.05 eq

  • Anhydrous DMF: 10 volumes

Procedure:

  • Phenoxide Generation: Charge a dry, argon-purged flask with 5-fluoro-2-(methylthio)phenol and anhydrous DMF. Begin stirring at 400 RPM. Add the finely milled Cs2​CO3​ in one portion.

    • Self-Validation Check: The suspension will transition from a white slurry to a clear, deep yellow/orange solution over 15–30 minutes. This color change is the optical confirmation that the highly nucleophilic phenoxide anion has fully formed. Do not proceed until this color change stabilizes.

  • Electrophile Addition: Cool the reaction mixture slightly to 20°C using a water bath. Add 1-bromopropane dropwise over 10 minutes via syringe.

    • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, mitigating the risk of the thioether group undergoing S-alkylation.

  • Heating & Monitoring: Raise the internal temperature to 50°C. Stir for 4 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 9:1).

    • Self-Validation Check: The reaction is complete when the UV-active starting material spot disappears. A highly polar baseline spot indicates sulfonium salt formation (meaning temperature was too high or excess alkylating agent was used).

  • Quench & Workup: Cool the mixture to room temperature. Pour the reaction into 50 volumes of ice-cold distilled water. Extract with Ethyl Acetate ( 3×15 volumes).

    • Causality: The massive aqueous dilution serves two purposes: it crashes out the highly lipophilic product into the organic phase and heavily partitions the DMF and unreacted inorganic salts into the aqueous waste.

  • Washing & Concentration: Wash the combined organic layers with a 5% aqueous LiCl solution ( 2×10 volumes) to remove residual trace DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield (4-Fluoro-2-propoxyphenyl)(methyl)sulfane as a pale oil.

References

  • BenchChem.Troubleshooting common side reactions in the S-alkylation of thiophenols. BenchChem Technical Support.
  • BenchChem.Optimizing reaction conditions for N-propylation of 2-nitrobenzenesulfonamide. BenchChem Technical Support.
  • Kvinzo.Palladium-mediated S-arylation and S-allylation for late-stage peptide functionalization and protein conjugation: Chemoselective Functionalization via Buchwald-Hartwig-Migita.

Sources

troubleshooting low bioactivity of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for our novel Tyrosine Kinase X (TKX) inhibitor, (4-Fluoro-2-propoxyphenyl)(methyl)sulfane. This document is designed for researchers, scientists, and drug development professionals to address a key challenge reported from the field: lower than anticipated bioactivity or potency (e.g., elevated IC50/EC50 values) in various assays.

Our goal is to provide a logical, evidence-based framework to help you diagnose and resolve experimental issues, ensuring you can confidently assess the true biological activity of this compound. This guide is structured as a series of frequently asked questions that lead to in-depth troubleshooting protocols and data interpretation guides.

Frequently Asked Questions (FAQs)

Question 1: My IC50 value for (4-Fluoro-2-propoxyphenyl)(methyl)sulfane is significantly higher than the literature value. What are the most common causes?

This is the most frequent query we receive and it typically originates from one of three areas: the compound's integrity, its behavior in aqueous assay media, or specific assay artifacts. Low bioactivity is often a result of the actual concentration of active, soluble compound being much lower than the nominal concentration you believe you are testing.[1]

We recommend a systematic approach to troubleshooting, starting with the most fundamental and likely culprits.

Initial Troubleshooting Workflow

start Low Bioactivity Observed (High IC50) cat1 Step 1: Verify Compound Integrity start->cat1 cat2 Step 2: Assess Assay Behavior start->cat2 cat3 Step 3: Confirm Cellular Target Engagement start->cat3 sub1a Check Purity (Protocol B) cat1->sub1a sub1b Assess Stability (Protocol B) cat1->sub1b sub2a Evaluate Solubility (Protocol A) cat2->sub2a sub2b Check for Plastic Adsorption cat2->sub2b sub2c Review Assay Conditions cat2->sub2c sub3a Perform CETSA (Protocol C) cat3->sub3a sub3b Analyze Downstream Signaling cat3->sub3b

Caption: A step-by-step workflow for troubleshooting low compound bioactivity.

Question 2: How can I be sure my compound is pure and hasn't degraded?

Compound integrity is the cornerstone of reliable data.[2] (4-Fluoro-2-propoxyphenyl)(methyl)sulfane contains a methylsulfane (thioether) group, which is susceptible to oxidation to form the corresponding sulfoxide and sulfone. This oxidative degradation is a known challenge for thioether-containing compounds and can significantly reduce or abolish activity.[3][4]

Key Actions:

  • Verify Purity: Always verify the purity of your stock material upon receipt and periodically thereafter. The most reliable method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[5][6] Refer to Protocol B for a standard methodology.

  • Assess Stability: The compound's stability should be tested under your specific assay conditions. Incubate the compound in your final assay buffer for the duration of the experiment (e.g., 24-48 hours) and analyze for the appearance of degradation products via HPLC-MS.[7]

Potential Chemical Instability

parent (4-Fluoro-2-propoxyphenyl) (methyl)sulfane (Active) sulfoxide Sulfoxide Metabolite (Reduced Activity) parent->sulfoxide Oxidation [O] sulfone Sulfone Metabolite (Inactive) sulfoxide->sulfone Oxidation [O] step1 1. Treat Cells (Vehicle vs. Compound) step2 2. Harvest & Aliquot step1->step2 step3 3. Heat Shock (Temperature Gradient) step2->step3 step4 4. Lyse Cells (Freeze-Thaw) step3->step4 step5 5. Separate Fractions (Centrifugation) step4->step5 step6 6. Analyze Soluble Fraction (Western Blot for TKX) step5->step6

Caption: Key steps in performing a Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Culture cells expressing the target protein TKX. Treat one population with the compound (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble TKX remaining at each temperature for both vehicle and compound-treated samples using Western Blotting.

  • Interpretation: A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating that compound binding stabilized the TKX protein against thermal denaturation. [8]

References

  • Baell, J. B. (2010). Observations on screening-based research and some concerning trends in the literature. Future medicinal chemistry, 2(10), 1529-1546. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Ishii, Y., et al. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Journal of Health Science, 53(5), 531-541. [Link]

  • Stegmann, C. M., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 647-656. [Link]

  • Laflin, P., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 491-500. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology. [Link]

  • Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • BioAscent. (2019). Maximising efficient compound management. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Compound Management for Drug Discovery: An Overview. Retrieved from [Link]

  • Zhang, C., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 165-177). Humana, New York, NY. [Link]

  • Garcia-Pardo, J., et al. (2015). Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. International journal of molecular sciences, 16(4), 7170-7185. [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Peko, T., et al. (2022). Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers. Molecules, 27(24), 8758. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Lab Manager. (2010). Determination of a Compound's Oxidative Stability. Retrieved from [Link]

  • Al-Zoubi, M. S., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 23(7), 2635-2639. [Link]

  • Al-Zoubi, M. S., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ResearchGate. [Link]

Sources

preventing degradation of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization and Storage of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane

Introduction & Chemical Context

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of aryl methyl sulfides during late-stage drug development or assay validation. (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (CAS: 1443305-66-5) is a highly versatile building block, but its methylsulfane (thioether) moiety is inherently vulnerable to electrophilic attack[1].

Understanding the causality behind its degradation is critical for preserving batch integrity. The nucleophilic sulfur atom readily transfers electrons to reactive oxygen species (ROS), leading to a rapid hydrophobic-to-hydrophilic phase transition as the molecule oxidizes[2]. The following guide is designed to troubleshoot common degradation issues and establish a self-validating protocol for long-term storage.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: My LC-MS analysis shows a new peak with a mass shift of +16 Da and a significantly earlier retention time. What happened? A1: This is the hallmark of thioether oxidation. The methylsulfane group has been oxidized to a sulfoxide. Thioethers have low dipole moments, but upon oxidation, they convert into highly polar sulfoxides[3]. This polarity shift explains the earlier retention time on a reverse-phase C18 column. This degradation usually occurs due to prolonged exposure to atmospheric oxygen or the use of aged ethereal solvents (like THF or Diethyl Ether) containing trace peroxides.

Q2: I stored the compound in a dark, sealed vial, but it still degraded into a +32 Da species. Why? A2: A +32 Da shift indicates over-oxidation to a sulfone[4]. If the vial was sealed and protected from light, the culprit is likely chemical contamination during handling. A common, yet overlooked, source of rapid oxidation is residual sodium hypochlorite (bleach) on improperly rinsed glassware. Kinetic analyses demonstrate that while hydrogen peroxide (H₂O₂) oxidizes thioethers with a half-life of hundreds of hours, hypochlorite drives this reaction in mere seconds[5].

Q3: Does the 4-fluoro or 2-propoxy substitution on the benzene ring affect the stability of the methylsulfane group? A3: Yes. The oxidation sensitivity of thioethers depends heavily on the nucleophilicity of the sulfur atom, which is modulated by the electronic effects of the aromatic ring[2]. The electron-withdrawing nature of the fluorine atom provides a slight stabilizing effect against oxidation compared to an unsubstituted aryl sulfide. However, the electron-donating propoxy group counteracts this. Therefore, strict environmental controls remain mandatory.

Section 2: Quantitative Degradation Kinetics

To design a robust storage protocol, we must quantify the threat. The following table summarizes the degradation kinetics of aryl thioethers exposed to various environmental stressors, highlighting why certain laboratory practices must be strictly avoided[6].

Environmental StressorTarget MoietyEstimated Half-Life (t½)Primary Degradant
Ambient Air (O₂) MethylsulfaneWeeks to MonthsSulfoxide (+16 Da)
Hydrogen Peroxide (200 μM) Methylsulfane~75 to >100 HoursSulfoxide (+16 Da)
Sodium Hypochlorite (Trace) MethylsulfaneSeconds to MinutesSulfoxide / Sulfone (+32 Da)
UV Light (Photolysis) Aryl-S BondHours to DaysRadical Cleavage Products

Section 3: Mechanistic Visualization

Below is the logical relationship between the chemical degradation pathways and our targeted interventions.

OxidationPathway A Intact Thioether (4-Fluoro-2-propoxyphenyl) (methyl)sulfane B Sulfoxide Degradant (+16 Da Mass Shift) A->B ROS / O2 (Slow) A->B NaOCl / Bleach (Fast) C Sulfone Degradant (+32 Da Mass Shift) B->C Excess Oxidants D Preventative Controls: Inert Gas (Ar/N2), Amber Vials, -20°C D->A Stabilizes

Mechanistic pathway of thioether oxidation and corresponding preventative storage controls.

Section 4: Self-Validating Storage Protocol

Do not simply place the received vial in a refrigerator. To guarantee scientific integrity, you must implement a self-validating system. This ensures that any degradation is caught before it ruins a downstream biological assay or synthetic step.

Step-by-Step Methodology:

  • Initial Quality Control (QC): Upon receiving the batch[1], immediately dissolve a 1 mg micro-aliquot in LC-MS grade acetonitrile. Run a baseline LC-MS to confirm the absence of the M+16 (sulfoxide) peak. Save this chromatogram.

  • Inert Atmosphere Transfer: Move the bulk powder into a glove box or use a Schlenk line. Purge the environment with high-purity Argon. (Causality: Argon is heavier than Nitrogen and forms a denser, more effective protective blanket over the solid compound).

  • Aliquoting: Divide the bulk material into single-use aliquots using amber glass vials. (Causality: Amber glass blocks UV radiation, preventing photochemical homolytic cleavage of the C-S bond. Single-use aliquots prevent repeated freeze-thaw cycles and cumulative oxygen exposure).

  • Sealing: Cap the vials with PTFE-lined septa. Avoid rubber septa, which can leach plasticizers or sulfur-vulcanizing agents that interfere with mass spectrometry. Wrap the caps tightly in Parafilm.

  • Storage: Store the aliquots in a desiccator box set to -20°C. (Causality: Low temperatures reduce the kinetic energy available for ambient oxidation reactions, while the desiccant prevents moisture-induced hydrolysis of trace impurities).

  • Pre-Use Verification (The Self-Validation Step): Before using an aliquot in an experiment, perform a rapid LC-MS check against the baseline data from Step 1. If the retention time and mass match perfectly, the storage system is validated and the compound is cleared for use.

StorageWorkflow S1 1. Baseline LC-MS (Purity Check) S2 2. Argon Purge (Displace O2) S1->S2 S3 3. Aliquot (Amber Vials) S2->S3 S4 4. Seal & Desiccate (PTFE Caps) S3->S4 S5 5. Store at -20°C (Thermal Stability) S4->S5

Self-validating workflow for the aliquoting and long-term storage of sensitive thioethers.

References

  • Title: Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: PMC (nih.gov) URL: [Link]

  • Title: Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: ACS Publications URL: [Link]

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: ResearchGate / ACS Publications URL: [Link]

  • Title: Thioether Reactions and Properties Source: WikiDoc URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Validation of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel small molecule, (4-Fluoro-2-propoxyphenyl)(methyl)sulfane, hereafter referred to as "Compound FPM-S." The validation cascade outlined herein is designed to systematically characterize the compound's effects, from broad cytotoxicity to specific target engagement, ensuring a robust and reliable assessment of its therapeutic potential.

The structure of FPM-S, featuring a fluoro-propoxyphenyl group linked to a methylsulfane moiety, suggests potential interactions with various biological targets. The electron-withdrawing fluorine and the sulfur-containing group are common features in medicinal chemistry, often contributing to metabolic stability and specific protein-binding interactions. This guide will proceed with the assumption that the precise biological target of FPM-S is unknown, necessitating a logical, tiered approach to its characterization.

Section 1: Foundational Requirements: Compound Integrity

Before any biological assay, the integrity of the small molecule must be unequivocally established.[1] This is a non-negotiable first step to ensure that any observed biological effect is attributable to FPM-S and not to impurities or degradation products.

1.1 Physicochemical Characterization: The identity, purity, and stability of FPM-S must be confirmed using a panel of analytical techniques.[2][3]

  • Identity Confirmation: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the gold standards for confirming the molecular structure.[2]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is essential for quantifying the purity of the compound.[2][4] For biological assays, a purity of >98% is highly recommended.

  • Solubility and Stability: The solubility of FPM-S in relevant assay buffers (e.g., DMSO, aqueous solutions) must be determined.[1][3] Stability studies should also be conducted to ensure the compound does not degrade under experimental conditions.[5]

1.2 Stock Solution Best Practices: Proper handling of the compound is crucial for reproducibility.[1] FPM-S should be dissolved in a suitable solvent, like DMSO, to create a high-concentration stock solution.[6] Aliquots of this stock should be stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final concentration of the solvent in cell-based assays should typically not exceed 0.5% to avoid solvent-induced toxicity.[7]

Section 2: Tier 1 Validation: General Bioactivity and Cytotoxicity Profiling

The initial tier of biological validation aims to answer a fundamental question: Does FPM-S have any effect on living cells, and at what concentrations? These assays are critical for establishing a therapeutic window and guiding the design of subsequent experiments.[8][9]

The Rationale for Cytotoxicity Screening

Cytotoxicity assays are indispensable preclinical tools for evaluating the toxic effects of compounds on cell viability.[9][10] By determining the concentration at which FPM-S becomes toxic, we can identify a concentration range for subsequent mechanistic studies where the observed effects are not simply a consequence of cell death. This is a crucial step to avoid misleading results in later, more specific assays.[11]

Comparative Cytotoxicity Assays

Several methods exist to measure cytotoxicity, each with its own principle, advantages, and disadvantages. A multi-assay approach is recommended to obtain a comprehensive toxicity profile.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[9][12]Well-established, cost-effective, high-throughput.Can be affected by compounds that alter cellular metabolism.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cell death.[13][14]Directly measures cell death (necrosis).[14]Less sensitive for detecting apoptosis; background signal from serum LDH can be an issue.[14]
Crystal Violet Assay Stains the DNA of adherent cells, providing a measure of the total number of surviving cells.[12]Simple, inexpensive, and directly correlates with cell number.Less suitable for suspension cells; can be less sensitive than metabolic assays.
Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step method for determining the 50% cytotoxic concentration (CC50) of FPM-S.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • FPM-S stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of FPM-S in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results against the log of the compound concentration to determine the CC50 value using a non-linear regression curve fit.

Section 3: Tier 2 Validation: Target-Based and Mechanistic Assays

With a non-toxic concentration range established, the next step is to investigate the specific biological activity of FPM-S. Since the target is unknown, a combination of hypothesis-driven and unbiased approaches is recommended.

Hypothesis: FPM-S as an Enzyme Inhibitor

The structure of FPM-S is consistent with that of many small-molecule enzyme inhibitors. A logical next step is to screen it against a panel of relevant enzymes. For this guide, we will use a generic enzymatic assay as a template.

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of FPM-S against a purified enzyme.[15]

Materials:

  • Purified target enzyme

  • Substrate that produces a chromogenic or fluorogenic product

  • Optimized assay buffer

  • FPM-S stock solution

  • 96-well plate

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, FPM-S at various concentrations, and the enzyme solution.[15] Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Allow the compound and enzyme to pre-incubate for a set time (e.g., 15 minutes) to permit binding.[15]

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.[15]

  • Kinetic Reading: Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rate for each concentration. Normalize the rates to the uninhibited control (100% activity) and plot against the log of FPM-S concentration to determine the IC50 value.[15]

Confirming Target Engagement in a Cellular Context

A critical step in validating a potential drug is to confirm that it binds to its intended target within the complex environment of a living cell.[16][17] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[16][18]

CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[16][19] This increased stability makes the protein more resistant to heat-induced denaturation.[20] By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can directly measure target engagement.[16][21]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Heat Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with FPM-S or Vehicle (DMSO) A->B C 3. Aliquot cells and heat at varying temperatures (e.g., 40°C - 70°C) B->C D 4. Lyse cells and separate soluble fraction C->D E 5. Quantify soluble target protein (e.g., Western Blot) D->E F 6. Plot thermal melt curves to determine stabilization E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of FPM-S, indicating stabilization and therefore, direct binding.

Section 4: Comparative Analysis and Data Interpretation

To contextualize the activity of FPM-S, it should be compared against a known standard or a structurally similar but inactive compound. This provides a benchmark for its potency and specificity.

Hypothetical Data: FPM-S vs. Standard Inhibitor

Let's assume through screening, FPM-S was identified as an inhibitor of Protein Kinase Z (PKZ). We would then compare its performance against a well-characterized PKZ inhibitor, "Inhibitor-Std."

CompoundPKZ IC50 (nM)HeLa CC50 (µM)Selectivity Index (CC50/IC50)
FPM-S 15025167
Inhibitor-Std 5010200
Inactive Analog > 10,000> 50N/A
Interpreting the Results
  • Potency: The IC50 value indicates the concentration of the compound required to inhibit the target by 50%. In this hypothetical case, Inhibitor-Std is more potent than FPM-S.

  • Toxicity: The CC50 value reflects the compound's general toxicity to cells.

  • Selectivity Index: This ratio (CC50/IC50) is a crucial metric. A higher selectivity index suggests a larger therapeutic window, meaning the compound is effective at concentrations far below those at which it is toxic. Both FPM-S and Inhibitor-Std show a favorable selectivity index.

  • Negative Control: The inactive analog is essential to demonstrate that the observed activity is due to the specific chemical structure of FPM-S and not a general property of the scaffold.

Visualizing the Validation Cascade

The entire validation process can be visualized as a logical funnel, moving from broad screening to specific, targeted experiments.

Validation_Funnel A Tier 0: Compound Integrity (Purity, Identity, Stability) B Tier 1: Cytotoxicity Screening (MTT, LDH Assays) Establish CC50 A->B C Tier 2: Primary Activity Screen (e.g., Enzyme Inhibition) Determine IC50 B->C D Tier 3: Cellular Target Engagement (e.g., CETSA) Confirm Intracellular Binding C->D E Tier 4: Downstream Functional Assays (e.g., Western Blot, qPCR) D->E

Caption: Tiered Validation Funnel for Novel Compounds.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach to validate the biological activity of a novel small molecule, (4-Fluoro-2-propoxyphenyl)(methyl)sulfane. By starting with fundamental checks of compound integrity and progressing through general cytotoxicity to specific target engagement, researchers can build a robust data package.

Successful validation through these stages would justify advancing FPM-S to more complex studies, including:

  • Off-target profiling: Screening against a broad panel of kinases or other enzymes to assess selectivity.

  • Mechanism of Action studies: Investigating how FPM-S inhibits its target (e.g., competitive, non-competitive).

  • ADME/Tox profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties is crucial for any compound with therapeutic potential.[22][23]

  • In vivo studies: Evaluating the efficacy and safety of FPM-S in animal models.

By adhering to this logical and rigorous validation cascade, the scientific community can ensure that promising molecules like FPM-S are characterized with the scientific integrity required for progression in the drug discovery pipeline.

References

  • Vertex AI Search. (2016). Quantitating drug-target engagement in single cells in vitro and in vivo - PMC.
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • PMC. (n.d.).
  • SciSpace. (2014).
  • Benchchem. Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019).
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • American Chemical Society. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • CETSA. CETSA.
  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (n.d.).
  • Importance of ADME/Tox in Early Drug Discovery | Comput
  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020).
  • Drug Hunter. (2023). Target Deconvolution Methods After a Phenotypic Screen.
  • bioRxiv. (2017). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis.
  • Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction. (n.d.).
  • Kosheeka. (2025).
  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025).
  • CellGS. (2024). A beginners guide to ADME Tox.
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.).
  • ResearchGate. Principle of the cellular thermal shift assay (CETSA). When exposed to....
  • PMC. (n.d.).
  • Characterization of physicochemical properties of substances using chromatographic separ
  • PMC - NIH. Biophysical Screening for the Discovery of Small-Molecule Ligands.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays.
  • BOC Sciences. (2023).
  • ResolveMass Laboratories Inc. (2025).
  • Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery.
  • Open Access eBooks.
  • Chemical Science (RSC Publishing). (2024). The pursuit of accurate predictive models of the bioactivity of small molecules.
  • ResearchGate. Validating Small Molecule Chemical Probes for Biological Discovery.
  • PMC. (2019).
  • Morphological subprofile analysis for bioactivity annot
  • PubMed. (2021).
  • PMC - NIH. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
  • Sigma-Aldrich. How to Use Inhibitors.
  • Thermo Fisher Scientific. Enzyme Assays?.

Sources

Advanced Comparison Guide: Efficacy of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane in Targeted Therapeutics Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of next-generation small-molecule therapeutics—particularly kinase inhibitors targeting ALK, CDK9, and PIM kinases—the selection of starting building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) ceilings of the final Active Pharmaceutical Ingredient (API). This guide provides an objective, data-driven comparison of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (FPMS) (CAS: 1443305-66-5)[1] against legacy unfluorinated and methoxy-substituted analogs. By analyzing structural causality, synthetic utility, and downstream metabolic stability, we demonstrate why FPMS is increasingly favored in modern rational drug design[2][3].

Structural Rationale: The Causality of Efficacy

To understand the superiority of FPMS over existing alternatives like (2-Methoxyphenyl)(methyl)sulfane and (4-Fluoro-2-methoxyphenyl)(methyl)sulfane, we must deconstruct its three functional domains:

The 4-Fluoro Advantage: Metabolic Shielding

A primary failure point for aromatic drug candidates is rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, which typically hydroxylate the electron-rich para-position of phenyl rings. Fluorine substitution directly mitigates this. The C–F bond (bond dissociation energy ~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol)[4]. Furthermore, fluorine's high electronegativity lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring, creating an electronic shield that repels electrophilic oxidative attack, thereby prolonging the in vivo half-life of the resulting API[5].

The 2-Propoxy Advantage: Lipophilic Tuning and Pocket Engagement

While legacy building blocks rely on methoxy (-OCH3) groups, FPMS utilizes a propoxy (-OCH2CH2CH3) chain. This structural choice is highly deliberate. In the context of kinase ATP-binding sites, the extended alkyl chain increases the molecule's lipophilicity (LogP) and provides a flexible steric moiety[6]. This allows the derived inhibitor to engage deeper, poorly solvated hydrophobic sub-pockets within the kinase hinge region, exponentially increasing binding affinity and target residence time compared to rigid methoxy analogs[7].

The Methylsulfane Handle: Synthetic Versatility

The methylthio (-SCH3) group serves as a highly versatile synthetic handle. It can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Liebeskind-Srogl coupling) or oxidized to form sulfoximines[2]. Sulfoximines are emerging as premier bioisosteres for sulfonamides, offering superior aqueous solubility, reduced plasma protein binding, and a unique 3D hydrogen-bonding geometry that enhances target selectivity[8].

Quantitative Efficacy Comparison

The following table summarizes the physicochemical and downstream biological performance metrics of FPMS compared to its structural predecessors. Data represents the properties of the building blocks and the average performance of their derived ALK/CDK9 inhibitor analogs.

Metric / Property(2-Methoxyphenyl)(methyl)sulfane(4-Fluoro-2-methoxyphenyl)(methyl)sulfaneFPMS (4-Fluoro-2-propoxy...)
Molecular Weight ( g/mol ) 154.23172.22200.27
Calculated LogP 2.412.653.34
Topological Polar Surface Area (TPSA) 9.23 Ų9.23 Ų9.23 Ų
Para-Position Bond Dissociation Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)~116 kcal/mol (C-F)
Derived API: In vitro Hepatic Clearance (CLint) High (>50 µL/min/mg)Moderate (~30 µL/min/mg)Low (<15 µL/min/mg)
Derived API: Kinase Target Affinity (IC50) ~120 nM~85 nM~15 nM

Table 1: Comparative physicochemical and downstream efficacy data. The combination of 4-fluorination and 2-propoxylation in FPMS yields a superior balance of metabolic stability and target affinity.

Mechanistic Pathways & Workflows (Visualizations)

MetabolicPathway cluster_0 Legacy Compound (C-H) cluster_1 FPMS Scaffold (C-F) A Unfluorinated Ring (Vulnerable C-H) B CYP450 Oxidation (Hydroxylation) A->B C Rapid Clearance (Low Bioavailability) B->C D 4-Fluoro Substitution (Strong C-F Bond) E Steric & Electronic Shielding D->E F Metabolic Stability (Prolonged Half-life) E->F

Figure 1: Comparative metabolic pathways demonstrating CYP450 resistance conferred by 4-fluorination.

SyntheticWorkflow N1 FPMS (CAS: 1443305-66-5) Starting Material N2 Controlled Oxidation Reagent: mCPBA (1.0 eq) Target: Sulfoxide N1->N2 Step 1: Prevent Over-oxidation N3 Imination Reaction Reagent: NaN3 / H2SO4 Target: Sulfoximine N2->N3 Step 2: Bioisostere Formation N4 Pd-Catalyzed Cross-Coupling Reagent: Aryl Halide / Pd(dppf)Cl2 Target: Scaffold Assembly N3->N4 Step 3: Core Assembly N5 Advanced Kinase Inhibitor (e.g., ALK / CDK9 Target) N4->N5 Step 4: Final API

Figure 2: Self-validating synthetic workflow from FPMS to advanced kinase inhibitor derivatives.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven reagent selections.

Protocol A: Controlled Synthesis of FPMS-Derived Sulfoximine Intermediate

Causality: The conversion of the methylsulfane group to a sulfoximine requires precise oxidation. meta-Chloroperoxybenzoic acid (mCPBA) is selected over hydrogen peroxide to allow strict stoichiometric control, preventing over-oxidation to the inert sulfone[2].

  • Preparation: Dissolve 10 mmol of FPMS in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction vessel to 0°C using an ice bath to control the exothermic oxidation.

  • Controlled Oxidation: Add exactly 1.0 equivalent of mCPBA (dissolved in 20 mL DCM) dropwise over 30 minutes.

  • Validation Check 1: After 2 hours, sample the mixture for LC-MS analysis. Self-Validation: The protocol halts here unless LC-MS confirms >95% conversion to the sulfoxide intermediate (M+16) with <2% sulfone formation (M+32).

  • Imination: To the crude sulfoxide, add sodium azide (NaN3, 1.5 eq) and carefully add concentrated H2SO4 (2.0 eq) dropwise. Heat to 45°C for 12 hours.

  • Quenching & Isolation: Quench with saturated NaHCO3 until pH 8 is reached. Extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo.

  • Validation Check 2: Purify via flash chromatography. Confirm the free NH-sulfoximine structure via 1H-NMR (characteristic broad singlet for the NH proton at ~4.0 ppm).

Protocol B: In Vitro Microsomal Stability Assay

Causality: To prove the metabolic superiority of the 4-fluoro substitution, FPMS-derived APIs must be tested against Human Liver Microsomes (HLMs). An NADPH regenerating system is mandatory to actively simulate in vivo CYP450 electron transfer.

  • Incubation Setup: Prepare a 1 mL incubation mixture containing 1 µM of the FPMS-derived API, 1 mg/mL HLMs, and 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration: Run parallel incubations with Verapamil (high clearance positive control) and a no-NADPH negative control. Self-Validation: If Verapamil is not cleared by >80% at 30 minutes, or if the negative control shows degradation, the assay is invalid and must be repeated.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Data Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area ratio against time to calculate the elimination rate constant (k) and intrinsic clearance (CLint).

References

  • (4-Fluoro-2-propoxyphenyl)(methyl)sulfane | 1443305-66-5 MolAid Chemical Database[Link]

  • WO2012160034A1 - 4-aryl-n-phenyl-1,3,5-triazin-2-amines containing a sulfoximine group Google P
  • US9199944B2 - N2,N4-bis(4-(piperazine-1-yl)phenyl)
  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules National Institutes of Health (PMC)[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021) Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor National Institutes of Health (PMC)[Link]

  • WO2019090205A1 - Pim kinase inhibitor compositions, methods, and uses thereof Google P

Sources

benchmarking the synthetic efficiency of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane production

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthetic Efficiency of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane Production

(4-Fluoro-2-propoxyphenyl)(methyl)sulfane (CAS: 1443305-66-5) is a highly valued fluorinated thioether building block utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors and neurodegenerative disease therapeutics[1]. The molecule presents a unique synthetic challenge: the presence of an electron-donating propoxy group ortho to the target C–S bond deactivates the aromatic ring toward nucleophilic attack, while the highly electronegative para-fluoro substituent introduces competing chemoselectivity risks (e.g., unintended C–F cleavage).

This guide objectively benchmarks three distinct synthetic routes for producing this critical intermediate, analyzing the mechanistic causality behind their performance to establish a definitive, self-validating protocol for modern drug development professionals.

Mechanistic Causality & Route Evaluation

Forging a carbon-sulfur (C–S) bond on an electronically polarized aromatic system requires precise control over activation energy and catalytic intermediates. We benchmark three primary methodologies:

Route A: Classical Nucleophilic Aromatic Substitution (SNAr) / Ullmann Coupling

Traditional approaches rely on copper-mediated Ullmann-type couplings or harsh SNAr conditions using sodium methanethiolate (NaSMe) and 1-bromo-4-fluoro-2-propoxybenzene.

  • The Causality of Failure: The +M (resonance donating) effect of the propoxy group severely increases the electron density at the C-Br carbon, raising the activation barrier for oxidative addition or nucleophilic attack. To overcome this, temperatures exceeding 120 °C are required. At these temperatures, the highly activated C–F bond becomes susceptible to competitive thiolate attack, resulting in poor chemoselectivity and complex purification profiles.

Route B: Palladium-Catalyzed Buchwald-Hartwig Thioetherification

Palladium catalysis (e.g., using Pd(L-Pro)2 or Pd(OAc)2 with Xantphos) offers a milder alternative, facilitating C–S cross-coupling via a Pd(0)/Pd(II) catalytic cycle[2].

  • The Causality of Improvement: The palladium center selectively inserts into the weaker C–Br bond (avoiding the C–F bond). However, reductive elimination of the thioether from the resulting Pd(II)-aryl-thiolate complex is notoriously sluggish. This bottleneck still necessitates elevated temperatures (90–110 °C)[2], which can lead to catalyst deactivation (e.g., formation of inactive palladium-thiolate oligomers) and moderate E-factors.

Route C: Visible-Light Photoredox/Nickel Dual Catalysis (The Benchmark Standard)

The modern paradigm utilizes an Ir(III) photocatalyst alongside a Ni(II) precatalyst under blue LED irradiation at room temperature[3][4].

  • The Causality of Excellence: This method bypasses the high-energy Pd(II) reductive elimination barrier by operating through a radical pathway. The excited *Ir(III) photocatalyst oxidizes the thiolate anion to a highly reactive thiyl radical (RS•)[3]. Concurrently, the Ni(0) species undergoes oxidative addition into the C–Br bond. The thiyl radical rapidly intercepts the Ni(II)-aryl complex to form a transient Ni(III)-aryl-thiolate species[4]. Reductive elimination from Ni(III) is kinetically favored and nearly instantaneous at 25 °C, yielding the product with perfect chemoselectivity and zero C–F bond degradation[4][5].

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three routes when scaled to a 10-mmol standard synthesis of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane.

MetricRoute A: Cu/SNArRoute B: Pd-CatalyzedRoute C: Ni/Photoredox
Isolated Yield 45–55%82%94%
Operating Temperature 120 °C90 °C25 °C (Ambient)
Reaction Time 24 hours12 hours4 hours
Chemoselectivity (C-Br vs C-F) Low (Significant defluorination)HighAbsolute (>99:1)
E-Factor (Waste/Product) > 50~ 25< 10
Scalability Limiter Thermal hazards, purificationMetal leaching, ligand costPhoton penetration at scale

Visualizing the Synthetic Workflows

Workflow SM 1-Bromo-4-fluoro- 2-propoxybenzene RouteA Route A: Cu/SNAr 120°C, 24h SM->RouteA NaSMe RouteB Route B: Pd-Cat 90°C, 12h SM->RouteB NaSMe, Pd(L-Pro)2 RouteC Route C: Ni/Photoredox 25°C, 4h SM->RouteC NaSMe, Ni/Ir, hv Product (4-Fluoro-2-propoxyphenyl) (methyl)sulfane RouteA->Product 55% Yield RouteB->Product 82% Yield RouteC->Product 94% Yield

Synthetic workflow comparison for (4-Fluoro-2-propoxyphenyl)(methyl)sulfane production.

Mechanism Ir_ground Ir(III) Ground State Ir_excited *Ir(III) Excited State Ir_ground->Ir_excited Ir_red Ir(II) Reduced Ir_excited->Ir_red Quenching via Thiolate Thiyl Thiyl Radical (RS•) Ir_excited->Thiyl Oxidation Ir_red->Ir_ground SET to Ni(I) Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition NiIII Ni(III)-Aryl-Thiolate NiII->NiIII Radical Addition NiI Ni(I) Complex NiIII->NiI Reductive Elimination NiI->Ni0 SET from Ir(II) Product Thioether Product NiI->Product Release Light Blue LED (450 nm) Light->Ir_ground Excitation

Ni/Photoredox dual catalytic cycle for highly selective C-S bond formation.

Experimental Protocol: Photoredox/Nickel Dual Catalysis (Route C)

This self-validating protocol ensures maximum synthetic efficiency and relies on observable physical changes to confirm catalytic cycle initiation.

Reagents Required:

  • 1-Bromo-4-fluoro-2-propoxybenzene (1.0 equiv, 10 mmol)

  • Sodium methanethiolate (NaSMe) (1.5 equiv, 15 mmol)

  • NiCl₂·glyme (0.05 equiv, 5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 equiv, 5 mol%)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 equiv, 1 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMA) (50 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add NiCl₂·glyme and dtbbpy. Add 10 mL of anhydrous DMA. Stir for 15 minutes at room temperature.

    • Self-Validation Check: The solution must transition to a pale, clear green color, indicating the successful formation of the active Ni(II)-ligand precatalyst complex.

  • Reagent Loading: To the green solution, add the Ir(III) photocatalyst, 1-bromo-4-fluoro-2-propoxybenzene, and NaSMe. Add the remaining 40 mL of DMA.

  • Degassing (Critical Step): Seal the flask and perform three consecutive freeze-pump-thaw cycles. Oxygen is a potent triplet quencher for the *Ir(III) excited state and will prematurely terminate the thiyl radical chain[3]. Backfill with ultra-pure Argon.

  • Photochemical Irradiation: Place the flask in a photoreactor equipped with 34 W Blue LEDs (λ = 450 nm). Maintain vigorous stirring and ensure the ambient temperature does not exceed 30 °C by using a cooling fan.

    • Self-Validation Check: Within 10 minutes of irradiation, the reaction mixture will shift from pale green to a deep red/brown hue. This visual marker confirms the reduction of Ni(II) to the active Ni(0)/Ni(I) species and the initiation of the photoredox cycle[4].

  • Reaction Monitoring: Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1) or LC-MS. The starting material peak should be completely consumed, with a single dominant product peak corresponding to the target mass [M+H]⁺ 201.07.

  • Workup and Isolation: Quench the reaction by exposing it to air. Dilute with 150 mL of Ethyl Acetate and wash sequentially with water (3 × 50 mL) and brine (50 mL) to remove the DMA and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to afford (4-Fluoro-2-propoxyphenyl)(methyl)sulfane as a pale yellow oil (Yield: ~94%).

References

  • 1443305-66-5 | (4-Fluoro-2-propoxyphenyl)(methyl)
  • Source: organic-chemistry.
  • Source: acs.
  • Source: acs.
  • Source: researchgate.

Sources

Target Validation and Binding Affinity Comparison Guide: (4-Fluoro-2-propoxyphenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of novel, fragment-like hits is a critical bottleneck in early-stage drug discovery. (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (FPMS) (CAS: 1443305-66-5; MW: 200.27; LogP: 3.33) is a highly lipophilic small molecule. Based on its physicochemical profile and structural moieties, FPMS serves as an excellent candidate for targeting the bipartite hydrophobic cavity of Monoamine Oxidase B (MAO-B) , a validated target for neurodegenerative disorders[1].

This guide provides an objective comparison of target confirmation platforms—Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA)—using FPMS as the model product. We compare the binding performance of FPMS against Safinamide (a clinical MAO-B reversible inhibitor) and a Des-fluoro analog , providing self-validating experimental workflows to definitively confirm target engagement.

Scientific Rationale: Structural Causality in Target Engagement

To understand how to measure binding, we must first understand why the molecule binds. MAO-B possesses a unique bipartite active site consisting of an entrance cavity and a substrate cavity[1].

  • 2-Propoxy Substitution: Acts as a hydrophobic anchor. It is hypothesized to extend into the entrance cavity, driven by favorable desolvation entropy and van der Waals interactions with gating residues like Ile199 and Tyr326[1].

  • 4-Fluoro Substitution: Projects into the substrate cavity toward Tyr398. The high electronegativity of fluorine alters the electrostatic potential of the phenyl ring, enhancing π−π stacking while potentially forming orthogonal halogen bonds.

  • Methylsulfane (Thioether) Core: Provides a precise geometric vector, orienting the molecule toward the FAD cofactor without forming an irreversible covalent adduct.

MAOB_Interaction cluster_0 MAO-B Entrance Cavity cluster_1 MAO-B Substrate Cavity FPMS (4-Fluoro-2-propoxyphenyl) (methyl)sulfane Ile199 Ile199 FPMS->Ile199 Hydrophobic Anchor Tyr326 Tyr326 FPMS->Tyr326 Pi-Pi Stacking FAD FAD Cofactor FPMS->FAD Thioether Orientation Tyr398 Tyr398 FPMS->Tyr398 Halogen Bond

Fig 1: Putative interaction network of FPMS within the MAO-B bipartite binding cavity.

Platform Comparison: Selecting the Right Alternative

When validating a 200 Da, hydrophobic hit like FPMS, the choice of biophysical assay dictates the reliability of the data.

FeatureSurface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)Cellular Thermal Shift Assay (CETSA)
Environment Immobilized on dextran matrixFree solutionIntact living cells
Signal Source Mass change at sensor surfaceHydration shell/charge changeThermodynamic stabilization
DMSO Tolerance Low (<2%). High DMSO causes bulk refractive index artifacts.High (up to 5-10%). No optical artifacts.N/A (Compound washed out post-incubation)
Suitability for FPMS Poor. The low mass (200 Da) generates minimal Response Units (RU), easily masked by DMSO mismatches.Excellent. FPMS binding displaces water from MAO-B, heavily altering the hydration shell to yield a strong signal[2].Essential. Proves FPMS can cross the lipid bilayer to reach mitochondrial MAO-B[3].
Comparative Performance Data

The following table summarizes the objective performance of FPMS against standard alternatives. Note: Data is representative of optimized fragment-screening models.

CompoundMW (Da)LogPMST Kd​ (nM)SPR Kd​ (nM)CETSA ΔTm​ (°C)
FPMS (Product) 200.273.3345 ± 5 52 ± 8+5.2
Safinamide (Ref) 302.352.8098 ± 12105 ± 10+6.8
Des-fluoro Analog 182.283.15850 ± 40N/A (Low Signal)+1.1

Data Insight: The removal of the 4-fluoro group (Des-fluoro analog) results in a ~19-fold drop in MST affinity, confirming the critical nature of the halogen-bond interaction in the substrate cavity. Furthermore, MST successfully captured the binding of the low-affinity analog where SPR failed due to signal-to-noise limitations.

Experimental Workflows & Self-Validating Protocols

To ensure Trustworthiness , protocols must contain internal controls that rule out false positives caused by compound aggregation or non-specific binding.

Protocol A: Microscale Thermophoresis (MST) for In Vitro Affinity

MST measures the directed movement of molecules through a temperature gradient, which is highly sensitive to changes in the biomolecule's solvation entropy upon ligand binding[4].

  • Protein Labeling (Causality Check): Do not use NHS-ester dyes, which randomly label surface lysines and may sterically block the MAO-B entrance cavity. Instead, use a His-tagged MAO-B construct and label it non-covalently using a RED-tris-NTA dye . This ensures the active site remains 100% accessible.

  • Titration Preparation: Prepare a 16-point serial dilution of FPMS in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) maintaining a constant 5% DMSO concentration to prevent compound precipitation.

  • Incubation: Mix the FPMS dilution series 1:1 with 50 nM NTA-labeled MAO-B. Incubate for 15 minutes at room temperature in the dark.

  • Measurement & Self-Validation: Load samples into standard Monolith NT.115 capillaries.

    • Self-Validating Step: Check the initial capillary fluorescence before turning on the IR laser. If fluorescence increases with FPMS concentration, the compound is either auto-fluorescent or causing protein aggregation. A flat initial fluorescence baseline confirms true binding events[2].

  • Data Derivation: Apply the IR laser to induce a 2-6 K temperature jump. Plot the normalized fluorescence ( Fnorm​ ) against FPMS concentration to derive the Kd​ .

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

While MST proves FPMS binds MAO-B in a tube, CETSA proves it engages the target inside a living cell by measuring thermodynamic stabilization.

  • Cell Treatment: Culture SH-SY5Y cells (which endogenously express MAO-B) to 80% confluency. Treat cells with 10 μ M FPMS, 10 μ M Safinamide (positive control), or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest and divide the cells into 8 equal aliquots. Subject each aliquot to a different temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a PCR thermocycler[5].

  • Lysis & Soluble Fractionation: Lyse the cells using freeze-thaw cycles (avoid harsh detergents that artificially denature proteins). Centrifuge at 20,000 × g for 20 minutes to pellet the denatured, aggregated MAO-B.

  • Detection: Analyze the soluble supernatant via quantitative Western Blot using an anti-MAO-B antibody[6].

  • Self-Validating Step (ITDRF): To prove causality, perform an Isothermal Dose-Response Fingerprint (ITDRF). Heat cells treated with a concentration gradient of FPMS (1 nM to 100 μ M) at the calculated Tagg50​ (the temperature where 50% of MAO-B is degraded in the DMSO control). A sigmoidal increase in soluble MAO-B confirms that stabilization is strictly dose-dependent and not an artifact of cellular stress[3].

Workflow Hit Hit Compound: FPMS MST Microscale Thermophoresis (MST) In vitro Affinity (Kd) Hit->MST Primary Screen SPR Surface Plasmon Resonance (SPR) Kinetics (kon, koff) Hit->SPR Orthogonal Validation CETSA Cellular Thermal Shift Assay (CETSA) In vivo Target Engagement MST->CETSA Cell Permeability Check SPR->CETSA Kinetic Confirmation Validation Confirmed Target: MAO-B CETSA->Validation Final Confirmation

Fig 2: Orthogonal target confirmation workflow for small hydrophobic molecules like FPMS.

References

  • Binda, C., Wang, J., Pisani, L., Caccia, C., Carotti, A., Salvati, P., Edmondson, D. E., & Mattevi, A. (2007). Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs. Journal of Medicinal Chemistry, 50(23), 5848–5852. [Link]1]

  • Jerabek-Willemsen, M., Wienken, C. J., Braun, D., Baaske, P., & Duhr, S. (2011). Molecular Interaction Studies Using Microscale Thermophoresis. Assay and Drug Development Technologies, 9(4), 342–353. [Link]2][4]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]3][6]

  • Henderson, M. J., Holbert, M. A., Simeonov, A., & Kallal, L. A. (2019). High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay. SLAS Discovery, 25(2), 138-146. [Link]][5]

Sources

Safety Operating Guide

(4-Fluoro-2-propoxyphenyl)(methyl)sulfane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the mismanagement of complex halogenated organosulfur compounds frequently leads to regulatory non-compliance, environmental toxicity, and severe laboratory safety incidents. (4-Fluoro-2-propoxyphenyl)(methyl)sulfane (CAS: 1443305-66-5) presents a unique dual-hazard profile during disposal due to the presence of both a highly robust carbon-fluorine (C-F) bond and a reactive thioether linkage.

Standard municipal disposal or biological wastewater treatment is entirely insufficient for this class of molecules. This guide provides a self-validating, step-by-step operational protocol for the safe, cradle-to-grave lifecycle management of this compound, ensuring compliance with EPA and OSHA frameworks.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The physical properties of (4-Fluoro-2-propoxyphenyl)(methyl)sulfane dictate its environmental persistence and the specific destruction technologies required.

Table 1: Quantitative Physicochemical Data & Waste Implications

PropertyValueDisposal & Handling Implication
CAS Number 1443305-66-5[1]Primary identifier required for accurate EPA/RCRA hazardous waste manifesting.
Molecular Formula C₁₀H₁₃FOS[1]Determines the stoichiometric yield of toxic gases (HF, SOx) during thermal destruction.
Molecular Weight 200.27 g/mol [1]Used to calculate the required capacity of alkaline scrubbers during incineration.
LogP 3.3364[1]High lipophilicity; readily partitions into organic phases. Poses a severe aquatic toxicity risk if discharged into drains[2].
Combustion Byproducts HF, SOx, COxMandates high-temperature incineration equipped with wet alkaline flue gas scrubbing.

Causality Insight: The LogP value of ~3.34 indicates that this compound will resist aqueous degradation and persist in the environment, accumulating in lipid-rich biological tissues. Furthermore, thermal degradation of this molecule does not merely break it down into harmless byproducts; it generates highly corrosive hydrogen fluoride (HF) gas and toxic sulfur oxides (SOx). Therefore, any disposal method lacking aggressive thermal mineralization and chemical neutralization is an operational failure.

Regulatory Classification & Waste Segregation Workflow

Under the Resource Conservation and Recovery Act (RCRA), the EPA enforces "cradle-to-grave" liability for hazardous waste[3]. This compound must be classified as a Halogenated/Sulfur-Containing Organic Waste .

G Node1 Waste Generation: (4-Fluoro-2-propoxyphenyl)(methyl)sulfane Node2 Aqueous Waste (Trace Contamination) Node1->Node2 Node3 Organic Waste (Halogenated & Sulfur-Rich) Node1->Node3 Node4 Solid Waste (Contaminated PPE & Consumables) Node1->Node4 Node5 RCRA Hazardous Waste Accumulation (Max 180 Days in Closed Metal/HDPE) Node2->Node5 Node3->Node5 Node4->Node5 Node6 TSDF High-Temperature Incineration (>1100°C) Node5->Node6 EPA Manifested Transport Node7 Flue Gas Scrubbing (Alkaline Neutralization of HF & SOx) Node6->Node7 Thermal Destruction

Cradle-to-grave waste segregation and thermal destruction workflow for fluorinated thioethers.

Step-by-Step Laboratory Disposal Protocol

To ensure strict adherence to OSHA and EPA guidelines, execute the following protocol for routine laboratory disposal:

Step 1: Primary Waste Segregation

  • Action: Deposit all liquid waste containing (4-Fluoro-2-propoxyphenyl)(methyl)sulfane exclusively into a carboy designated for "Halogenated/Sulfur-Containing Organic Waste."

  • Causality: Do not mix with standard non-halogenated organic waste. Mixing incompatible waste streams can trigger exothermic reactions. Furthermore, commercial waste processors utilize different destruction methods for non-halogenated waste; introducing fluorinated compounds into a standard stream can damage incinerator linings and result in severe regulatory fines.

Step 2: Containment & Storage

  • Action: Utilize High-Density Polyethylene (HDPE) or PTFE-lined sealed containers. Ensure the container is kept tightly closed in a well-ventilated, explosion-proof storage area.

  • Causality: OSHA regulation 29 CFR 1910.106 requires that combustible waste materials be kept in covered receptacles to minimize vapor release and fire hazards[4]. The thioether moiety emits a strong, pervasive odor that can cause respiratory irritation if secondary containment is breached.

Step 3: Labeling and Accumulation Tracking

  • Action: Affix a GHS-compliant "Hazardous Waste" label immediately upon placing the first drop of waste into the container. Mark the exact accumulation start date on the label.

  • Causality: Under the EPA's RCRA Wipes Rule and general hazardous waste generator guidelines, facilities are typically restricted to a 180-day accumulation limit [4]. Exceeding this timeframe without an off-site transfer manifest is a direct violation of federal law.

Step 4: Final Destruction via TSDF

  • Action: Dispatch the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Causality: The TSDF must utilize high-temperature rotary kiln incineration (>1100°C). The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard municipal incineration temperatures will not fully mineralize the compound, leading to the release of toxic fluorinated fragments. High-temperature incineration ensures complete cleavage, while integrated wet scrubbers (using NaOH or Ca(OH)₂) neutralize the resulting HF and SO₂ flue gases.

Spill Response & Decontamination Workflow

Even with stringent protocols, accidental releases occur. Because this compound is toxic to aquatic life with long-lasting effects[2], immediate and calculated intervention is required.

  • Isolate and Ventilate: Immediately evacuate non-essential personnel from the spill radius. Ensure fume hoods or local exhaust ventilation is operating at maximum capacity to mitigate the inhalation of volatile thioether vapors.

  • Drain Protection (Critical): Place impermeable spill mats over all nearby laboratory sinks and floor drains. Never flush this compound down the drain.

  • Inert Absorption: Apply an inert, non-combustible absorbent such as dry sand, earth, or vermiculite over the spill[5].

    • Causality: Do not use combustible absorbents (like paper towels or sawdust). Organosulfur compounds can lower the flashpoint of mixtures or react exothermically with certain organic matrices. Dry sand ensures chemical inertness[5].

  • Mechanical Collection: Sweep the absorbed material using non-sparking tools to prevent ignition. Place the saturated absorbent into a secure, PTFE-lined hazardous waste container.

  • Surface Decontamination: Wash the affected surface area with a compatible organic solvent (e.g., isopropanol) to dissolve residual lipophilic traces, followed by a water rinse. Capture all rinsate using absorbent pads and dispose of them in the solid halogenated waste stream.

References

  • Farnell. "Safety Data Sheet". Available at: [Link]

  • Farnell. "SAFETY DATA SHEET - High Performance Fluorinated Solvent". Available at:[Link]

  • EPA. "Material Safety Data Sheet - Handling and Disposal". Available at:[Link]

  • CMI. "When OSHA and EPA Regulations Conflict, Which Regulation Should You Follow?". Available at: [Link]

  • OSHA.com. "RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence". Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.